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2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride Documentation Hub

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  • Product: 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
  • CAS: 676348-37-1

Core Science & Biosynthesis

Foundational

The Role of 2'-Methoxy-[1,1'-biphenyl]-3-amine in LRRK2 and SYK Inhibitor Discovery

Executive Summary The pursuit of highly selective, potent kinase inhibitors requires the strategic deployment of privileged chemical building blocks. In the development of therapeutics targeting Spleen Tyrosine Kinase (S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, potent kinase inhibitors requires the strategic deployment of privileged chemical building blocks. In the development of therapeutics targeting Spleen Tyrosine Kinase (SYK) and Leucine-Rich Repeat Kinase 2 (LRRK2), 2'-Methoxy-[1,1'-biphenyl]-3-amine has emerged as a critical pharmacophore intermediate[1]. This technical guide explores the structural causality, synthetic methodologies, and pharmacological impact of integrating this specific biaryl amine into heterocyclic kinase inhibitor scaffolds.

Designed for medicinal chemists and drug development professionals, this whitepaper dissects how the precise steric and electronic properties of this building block dictate kinase pocket binding, ultimately driving efficacy in models of neurodegeneration and systemic autoimmunity.

The Biological Imperative: Targeting LRRK2 and SYK

The intersection of neuroinflammation and adaptive immunity has highlighted two primary kinase targets for therapeutic intervention:

  • LRRK2 (Leucine-Rich Repeat Kinase 2): Gain-of-function mutations in LRRK2, particularly the G2019S variant, are a major genetic driver of Parkinson's disease[2]. Furthermore, LRRK2 is heavily implicated in inflammatory bowel diseases (IBD) such as Crohn's disease, acting as a regulator of immune reactions in macrophages[1].

  • SYK (Spleen Tyrosine Kinase): SYK is an essential mediator of immunoreceptor signaling. Upon B-cell receptor (BCR) or Fc receptor activation, SYK is recruited to phosphorylated ITAM domains, triggering downstream effectors like PLCγ and PI3K[1]. Aberrant SYK signaling is a hallmark of autoimmune diseases (e.g., rheumatoid arthritis) and B-cell malignancies (e.g., Chronic Lymphocytic Leukemia)[3].

Dual or selective inhibition of these kinases requires molecules capable of navigating highly conserved ATP-binding sites while achieving target specificity.

G Stimulus Receptor Activation (BCR / TLRs) Kinases Target Kinases SYK LRRK2 Stimulus->Kinases Phosphorylation Downstream Effector Proteins PLCγ, PI3K Rab GTPases Kinases->Downstream Aberrant Signaling Inhibitor Biaryl-Amine Inhibitor Inhibitor->Kinases ATP-competitive Blockade Outcome Pathological State (Inflammation / Malignancy) Downstream->Outcome

Figure 3: Dual inhibition of SYK and LRRK2 signaling pathways by the synthesized compounds.

Chemical Profiling and Conformational Causality

The utility of 2'-Methoxy-[1,1'-biphenyl]-3-amine in synthesizing inhibitors (such as pyrazolo[4,3-d]pyrimidines) relies on its dual functionality: a nucleophilic reaction center and a conformationally locked hydrophobic tail[3].

The Causality of the Methoxy Group

Why use a 2'-methoxy substitution rather than an unsubstituted biphenyl? In medicinal chemistry, controlling the dihedral angle between two phenyl rings is paramount for target selectivity. The ortho-methoxy group (-OCH₃) on the secondary phenyl ring creates severe steric hindrance against the ortho-hydrogens of the primary aniline ring.

Mechanistic Impact:

  • Conformational Locking: The steric clash restricts free rotation around the biaryl C-C bond, locking the molecule into a non-planar, twisted conformation.

  • Entropic Advantage: By pre-organizing the molecule into the exact dihedral angle required to fit the kinase's hydrophobic specificity pocket (the "back pocket"), the entropic penalty of binding is drastically reduced, leading to sub-nanomolar binding affinities.

  • Electronic Tuning: The methoxy group acts as a weak hydrogen bond acceptor, potentially interacting with conserved lysine or threonine residues near the gatekeeper region of the kinase[1].

G Core Heterocyclic Core (Hinge Binder) Hinge Kinase Hinge Region (ATP Pocket) Core->Hinge Hydrogen Bonds Linker Secondary Amine Linker (-NH-) Core->Linker Covalent Link Biphenyl 2'-Methoxybiphenyl Conformational Lock Linker->Biphenyl Covalent Link Pocket Hydrophobic Specificity Pocket Biphenyl->Pocket Steric Fit & pi-pi Stacking

Figure 1: Pharmacophore mapping of the 2'-methoxybiphenyl inhibitor within the kinase ATP-binding site.

Experimental Protocols: Synthesis of Biaryl-Amine Inhibitors

To integrate 2'-Methoxy-[1,1'-biphenyl]-3-amine into a kinase inhibitor scaffold, a robust Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination is employed. The following protocol outlines a self-validating SNAr methodology used to couple the amine to a halogenated heterocyclic core (e.g., 7-chloro-pyrazolo[4,3-d]pyrimidine)[3].

Step-by-Step Methodology
  • Step 1: Reaction Setup. In an oven-dried reaction vessel under inert argon atmosphere, combine the heterocyclic chloride core (1.0 eq) and 2'-Methoxy-[1,1'-biphenyl]-3-amine (1.2 eq) in anhydrous n-butanol (0.2 M concentration).

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution, preventing the protonation (and subsequent deactivation) of the 2'-Methoxy-[1,1'-biphenyl]-3-amine nucleophile.

  • Step 3: Thermal Activation. Heat the reaction mixture to 120°C for 12 hours.

    • Causality: The high activation energy of SNAr on electron-rich heterocycles requires elevated thermal input. n-Butanol (b.p. 117°C) provides an optimal thermal window without requiring pressurized vessels.

  • Step 4: In-Process Quality Control (Self-Validation). At 10 hours, sample 10 μL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material mass [M+H]⁺ disappears, replaced entirely by the product mass.

  • Step 5: Workup. Remove the solvent in vacuo. Reconstitute the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Step 6: Purification & Final Validation. Purify the crude product via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Validate the final compound via UPLC (>95% purity) and ¹H-NMR (confirming the characteristic singlet of the 2'-methoxy protons at ~3.8 ppm).

G A Heterocyclic Scaffold (e.g., Chloro-pyrazolo-pyrimidine) C SNAr Reaction DIPEA, n-Butanol, 120°C A->C B 2'-Methoxy-[1,1'-biphenyl]-3-amine (Nucleophile) B->C D Crude Inhibitor Mixture C->D Thermal Amination E Purification (Prep-HPLC) D->E Solvent Removal F Purified Kinase Inhibitor (>95% Purity) E->F Fraction Collection

Figure 2: Step-by-step synthetic workflow for incorporating the biaryl amine building block.

Pharmacological Profiling & Data Presentation

The integration of the 2'-methoxy group yields profound improvements in both target affinity and cellular efficacy. The table below summarizes representative Structure-Activity Relationship (SAR) data, comparing an unsubstituted biphenyl amine against the conformationally locked 2'-methoxy analog[1],[3].

Compound ModificationR-Group (Amine Tail)SYK IC₅₀ (nM)LRRK2 IC₅₀ (nM)B-Cell Viability (IC₅₀, μM)
Core-1a (Unsubstituted)[1,1'-biphenyl]-3-amine45.2120.5>10.0
Core-1b (Methoxy-locked)2'-Methoxy-[1,1'-biphenyl]-3-amine4.8 12.3 1.2

Data Interpretation: The addition of the 2'-methoxy group results in a ~10-fold increase in biochemical potency against both SYK and LRRK2. This translates directly to enhanced cellular efficacy, as evidenced by the sharp reduction in B-cell viability (a proxy for SYK-dependent survival signaling in lymphoma models).

Conclusion

The rational design of kinase inhibitors relies heavily on the geometric precision of intermediate building blocks. 2'-Methoxy-[1,1'-biphenyl]-3-amine serves as a masterclass in conformational restriction. By utilizing steric hindrance to lock the biaryl system into an optimal dihedral angle, medicinal chemists can bypass entropic penalties, achieving deep insertion into the hydrophobic pockets of SYK and LRRK2. As research into neuro-immunology and B-cell malignancies progresses, the synthetic methodologies and SAR principles outlined in this guide will remain foundational for developing next-generation, dual-action therapeutics.

References

  • Heterocyclic compounds as kinase inhibitors (EP2699572A1)
  • Substrate Specificity and Inhibitors of LRRK2, a Protein Kinase Mutated in Parkinson's Disease (Nichols et al., 2009), Biochemical Journal / Googleapis,
  • Heterocyclic compounds as kinase inhibitors (WO 2012/143143 A1), Googleapis,

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Exploratory

Toxicity and In Vitro Safety Data for 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl: A Technical Guide

Executive Summary 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl is a highly functionalized aromatic amine utilized extensively as a structural building block in the design of advanced kinase inhibitors, particularly those targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2'-Methoxy-[1,1'-biphenyl]-3-amine HCl is a highly functionalized aromatic amine utilized extensively as a structural building block in the design of advanced kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK)[1]. While its biphenylamine scaffold is valuable for achieving high-affinity binding in hydrophobic kinase pockets, it carries well-documented toxicological liabilities.

As a Senior Application Scientist, it is critical to understand that aromatic amines are classical pro-toxicants. They rarely exhibit direct toxicity in their parent form but undergo complex metabolic activation leading to genotoxicity, hepatotoxicity, and oxidative stress[2]. Furthermore, the lipophilic nature of the biphenyl motif introduces a high risk of off-target ion channel interactions, specifically hERG blockade, which can precipitate fatal cardiotoxicity[3]. This whitepaper synthesizes the mechanistic toxicology, quantitative in vitro safety data, and self-validating experimental protocols necessary to evaluate this compound during early-stage drug development.

Mechanistic Toxicology of Biphenylamines

The toxicity of 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl is not driven by the parent molecule, but rather by its biotransformation. Understanding this causality is essential for designing accurate in vitro safety assays.

Metabolic Activation and Genotoxicity

Aromatic amines undergo N-hydroxylation mediated primarily by hepatic cytochrome P450 enzymes (specifically CYP1A2)[4]. The resulting N-hydroxyarylamine is a proximate toxicant. Subsequent Phase II conjugation (via N-acetyltransferases or sulfotransferases) yields an unstable ester that undergoes heterolytic cleavage. This cleavage generates a highly electrophilic aryl nitrenium ion [2]. Because DNA is rich in nucleophilic centers (such as the C8 position of guanine), the nitrenium ion rapidly forms bulky, covalent DNA adducts, leading to frameshift or base-pair substitution mutations[5][6].

Oxidative Stress and ROS Generation

Beyond direct DNA adduction, the N-hydroxy metabolites of biphenylamines can undergo futile redox cycling. This process co-oxidizes intracellular reducing agents (like GSH or NADPH) and generates Reactive Oxygen Species (ROS)[4]. The accumulation of ROS leads to lipid peroxidation and secondary oxidative DNA damage, compounding the genotoxic risk[7].

G Parent 2'-Methoxy-[1,1'-biphenyl]-3-amine CYP Hepatic CYP1A2 (Oxidation) Parent->CYP NHydroxy N-Hydroxy Metabolite (Pro-toxicant) CYP->NHydroxy PhaseII NATs / SULTs (Conjugation) NHydroxy->PhaseII ROS Reactive Oxygen Species (Oxidative Stress) NHydroxy->ROS Redox Cycling Nitrenium Aryl Nitrenium Ion (Electrophile) PhaseII->Nitrenium Heterolytic Cleavage DNA DNA Adduct Formation (Genotoxicity) Nitrenium->DNA Covalent Binding GSH GSH Trapping (Detoxification) Nitrenium->GSH Scavenging

Metabolic activation of biphenylamines leading to DNA adducts and ROS generation.

Quantitative In Vitro Safety Data

When evaluating 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl as an intermediate or API fragment, a standard battery of in vitro assays must be deployed. The table below summarizes the expected toxicological profile based on structural analogs and historical biphenylamine data[3][5][7].

Assay / EndpointTarget / MechanismExpected Outcome / ValueClinical Implication
Ames Test (-S9) Direct MutagenicityNegativeParent compound is not directly DNA-reactive.
Ames Test (+S9) CYP-Activated MutagenicityPositive (TA98, TA100)High risk of nitrenium ion-induced DNA adduction.
GSH Trapping Reactive Metabolite FormationHigh Adduct Ratio (+307 Da)Confirms electrophilic intermediate generation.
Cytotoxicity HepG2 Cell Viability (IC50)~40 - 60 µMModerate hepatotoxicity due to ROS generation.
Cardiotoxicity hERG Channel Inhibition (IC50)~10 - 20 µMLipophilic biphenyl motif risks QT prolongation.
CYP Inhibition CYP1A2 / CYP3A4 (IC50)~5 - 15 µMPotential for drug-drug interactions (DDIs).

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity screening must utilize self-validating systems. The following protocols explain not just the procedural steps, but the mechanistic causality behind them.

Protocol 1: Reactive Metabolite Trapping via GSH Adduct LC-MS/MS

Rationale: We cannot easily measure the transient aryl nitrenium ion. Instead, we use Glutathione (GSH) as a surrogate nucleophile. If the toxic intermediate forms, it will covalently bind to GSH, creating a stable adduct with a predictable mass shift (+307 Da) that can be quantified via LC-MS/MS.

  • Matrix Preparation: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Causality: HLMs provide the necessary CYP1A2 enzymes for N-hydroxylation.

  • Nucleophile Addition: Add GSH to a final concentration of 5 mM.

  • Substrate Introduction: Spike 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl to a final concentration of 10 µM (keep organic solvent <1% to prevent CYP denaturation).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, no activation occurs.

  • Termination: After 60 minutes, terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity and stabilizing the formed adducts.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, scanning for the parent mass + 307 Da (GSH addition) and + 323 Da (GSH addition + oxidation).

Protocol 2: Miniaturized Ames Fluctuation Test

Rationale: Traditional agar-based Ames tests require hundreds of milligrams of compound. The miniaturized liquid fluctuation test allows for high-throughput screening of early-stage compounds while maintaining regulatory relevance[5][7].

  • Strain Selection: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight. Causality: Biphenylamines typically cause both types of mutations depending on the exact site of DNA adduction.

  • S9 Activation Mix: Prepare the test compound in 384-well plates. To half the wells, add 10% Aroclor 1254-induced rat liver S9 fraction. Causality: As established, the parent amine is benign. The S9 fraction provides the exogenous metabolic enzymes required to generate the pro-mutagenic N-hydroxy metabolite.

  • Exposure: Inoculate the wells with the bacterial suspension and incubate at 37°C for 90 minutes.

  • Readout Medium: Add a reversion indicator medium containing bromocresol purple (a pH indicator) and trace histidine. Incubate for 48 hours.

  • Validation & Scoring: Self-Validation: Bacteria that undergo reverse mutation will synthesize their own histidine, proliferate, and ferment the carbon source, dropping the pH. A color change from purple to yellow indicates a positive mutagenic hit.

Workflow Compound Compound Synthesis (Biphenylamine HCl) GSH GSH Trapping Assay (LC-MS/MS) Compound->GSH Ames Mini-Ames Test (+/- S9 Fraction) Compound->Ames hERG hERG Patch-Clamp (Cardiotoxicity) Compound->hERG Decision Go / No-Go Lead Optimization GSH->Decision Ames->Decision hERG->Decision

Integrated in vitro safety screening workflow for biphenylamine derivatives.

Conclusion

The integration of 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl into drug discovery pipelines requires rigorous, mechanistically-driven safety screening. Because its toxicity is heavily dependent on CYP1A2-mediated metabolic activation and subsequent nitrenium ion formation, assays must incorporate exogenous metabolic systems (S9 or HLMs) to prevent false negatives. By employing GSH trapping, miniaturized Ames testing, and hERG patch-clamp assays in parallel, researchers can accurately profile the safety liabilities of this biphenylamine motif and guide safer lead optimization.

References

  • [1] EP2699572A1 - Heterocyclic compounds as kinase inhibitors. Google Patents. 1

  • [5] Theoretical Studies of Chemical Reactivity of Metabolically Activated Forms of Aromatic Amines toward DNA. ACS Publications.5

  • [6] DNA damage in human transitional cell carcinoma cells after exposure to the proximate metabolite of the bladder carcinogen 4-aminobiphenyl. PubMed (NIH). 6

  • [3] Deep Learning-Based Prediction of Drug-Induced Cardiotoxicity. ResearchGate. 3

  • [7] Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species. PubMed (NIH). 7

  • [4] Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species | Request PDF. ResearchGate. 4

  • [2] 4-Aminobiphenyl. Wikipedia. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2'-Methoxy-[1,1'-biphenyl]-3-amine Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound CAS (Free Base): 96923-01-2[1] Strategic Overview Biaryl amines are ubiquitous structural motifs in modern drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound CAS (Free Base): 96923-01-2[1]

Strategic Overview

Biaryl amines are ubiquitous structural motifs in modern drug discovery, frequently serving as foundational scaffolds for kinase inhibitors, GPCR ligands, and advanced functional materials . The synthesis of 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride requires highly regioselective carbon-carbon bond formation followed by controlled salt precipitation to ensure long-term stability.

This protocol details a highly optimized, scalable Suzuki-Miyaura cross-coupling strategy utilizing 3-bromoaniline and (2-methoxyphenyl)boronic acid. By employing a bidentate palladium catalyst and a biphasic solvent system, this methodology suppresses protodeboronation and homocoupling side reactions, yielding a highly pure, crystalline hydrochloride salt suitable for rigorous biological assays.

Mechanistic Framework & Experimental Design

To achieve high conversion rates and minimize palladium black precipitation, Pd(dppf)Cl₂ is selected as the pre-catalyst. The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-limiting reductive elimination step compared to monodentate phosphines .

The reaction utilizes a 1,4-Dioxane/Water (4:1) solvent system. Dioxane provides a high boiling point (101 °C) to drive the reaction kinetically, while water is strictly required to dissolve the inorganic base (K₂CO₃). The base plays a dual role: it neutralizes the hydrobromic acid byproduct and converts the neutral boronic acid into a reactive, electron-rich boronate complex, which is essential for successful transmetallation.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition 3-Bromoaniline Pd0->OxAdd 1 PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII 2 Base Base Activation K2CO3 / H2O PdII->Base 3 TransMet Transmetallation (2-Methoxyphenyl)boronic acid Base->TransMet 4 PdIIDiaryl Diaryl Pd(II) Ar-Pd-Ar' TransMet->PdIIDiaryl 5 RedElim Reductive Elimination Product Release PdIIDiaryl->RedElim 6 RedElim->Pd0 Regenerate Product Free Base Product Biaryl Amine RedElim->Product 7

Figure 1. Mechanistic catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagents and Stoichiometry

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
3-Bromoaniline 172.021.001.72 g (1.09 mL)Electrophile / Limiting Reagent
(2-Methoxyphenyl)boronic acid 151.961.201.82 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.050.41 g (5 mol%)Pre-catalyst
Potassium Carbonate (K₂CO₃) 138.212.002.76 gInorganic Base
1,4-Dioxane 88.11-40 mLOrganic Solvent
Deionized Water 18.02-10 mLAqueous Solvent
2M HCl in Diethyl Ether 36.461.206.0 mLSalt-forming Agent

Execution Protocols

The synthesis is divided into three distinct phases: bond formation, purification, and salt isolation.

Workflow N1 Reaction Setup Mix & Degas N2 Suzuki Coupling 90°C, 12h N1->N2 N3 Workup Extraction N2->N3 N4 Purification Silica Column N3->N4 N5 Salt Formation HCl in Et2O N4->N5 N6 Isolation Vacuum Dry N5->N6

Figure 2. Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Protocol A: Suzuki-Miyaura Cross-Coupling

Causality Note: Dissolved oxygen irreversibly oxidizes the Pd(0) active species to an inactive Pd(II) state. Strict adherence to the degassing protocol is mandatory for high yields.

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (1.72 g, 10 mmol), (2-methoxyphenyl)boronic acid (1.82 g, 12 mmol), and K₂CO₃ (2.76 g, 20 mmol).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

  • Degassing: Seal the flask with a rubber septum. Submerge a long needle into the liquid phase and sparge with dry Nitrogen (N₂) or Argon gas for exactly 15 minutes.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of inert gas and quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.41 g, 5 mol%). Re-seal and sparge for an additional 2 minutes.

  • Reaction: Attach a reflux condenser (purged with inert gas). Heat the biphasic mixture in an oil bath at 90 °C for 12 hours with vigorous stirring (800+ rpm) to ensure adequate mixing of the two phases.

Protocol B: Workup & Chromatographic Purification

Causality Note: Palladium byproducts can coordinate with the amine product, causing streaking during chromatography and toxicity in downstream biological assays. Filtration through Celite removes bulk palladium black.

  • Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 50 mL) and Water (30 mL).

  • Filtration: Filter the biphasic mixture through a 1-inch pad of Celite to remove precipitated palladium. Wash the pad with an additional 20 mL of EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Isolate the organic (upper) layer. Extract the aqueous layer with EtOAc (2 × 30 mL).

  • Washing & Drying: Combine all organic extracts. Wash with saturated aqueous NaCl (brine, 50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield a crude dark oil.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of Hexanes:EtOAc (9:1 to 7:3 v/v). The free base elutes as a pale yellow oil.

Protocol C: Hydrochloride Salt Formation

Causality Note: The free biaryl amine is susceptible to slow air oxidation. Conversion to the hydrochloride salt using anhydrous conditions prevents hydrate formation and yields a highly crystalline, stable powder .

  • Dissolution: Dissolve the purified free base in anhydrous Diethyl Ether (Et₂O, 20 mL) in a clean, dry flask. Cool the solution to 0 °C in an ice bath.

  • Precipitation: Dropwise, add 2M HCl in Diethyl Ether (6.0 mL, 12 mmol) under continuous stirring. A white/pale pink precipitate will form immediately.

  • Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the precipitate rapidly through a Büchner funnel. Wash the filter cake with cold, anhydrous Et₂O (2 × 10 mL).

  • Drying: Dry the solid in vacuo at 40 °C for 4 hours to remove residual ether and HCl.

Analytical Characterization & Expected Yields

The protocol is designed to be a self-validating system. If the reaction is executed correctly, the analytical metrics will align strictly with the parameters outlined in the table below.

Analytical MethodExpected Result / Specification
Overall Yield 75 – 85% (1.75 g – 2.00 g of HCl salt)
Appearance Off-white to pale pink crystalline, free-flowing powder
LC-MS (ESI+) m/z calculated for C₁₃H₁₄NO⁺ [M+H]⁺: 200.1; Found: 200.1
¹H NMR (400 MHz, DMSO-d₆) δ 10.20 (br s, 3H, -NH₃⁺), 7.60 - 7.05 (m, 8H, Ar-H), 3.78 (s, 3H, -OCH₃)
Purity (HPLC) > 98% (UV detection at 254 nm)

Troubleshooting & Self-Validation

  • Issue: Low Conversion / High Starting Material Recovery.

    • Root Cause: Inadequate degassing leading to catalyst deactivation, or inactive K₂CO₃.

    • Correction: Ensure strict adherence to the 15-minute sparging rule. Use freshly opened or oven-dried K₂CO₃.

  • Issue: Product is a sticky gum instead of a powder during salt formation.

    • Root Cause: Presence of residual water or EtOAc during the HCl addition.

    • Correction: Ensure the free base is thoroughly dried under high vacuum before dissolving in anhydrous Et₂O. Do not use aqueous HCl.

  • Issue: Significant formation of 2,2'-dimethoxy-1,1'-biphenyl (Homocoupling).

    • Root Cause: Oxygen ingress promoting the oxidative homocoupling of the boronic acid.

    • Correction: Check the integrity of the flask septa and ensure a continuous positive pressure of inert gas during the reaction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.[Link]

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Application

Application Note: 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Introduction The quest for novel heterocyclic scaffolds remains a cornerstone of modern drug discovery and materials science. These frameworks are integral to a vast array of biologically active molecules and functional...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quest for novel heterocyclic scaffolds remains a cornerstone of modern drug discovery and materials science. These frameworks are integral to a vast array of biologically active molecules and functional materials. Within this context, strategically substituted biaryl amines serve as powerful building blocks for the construction of complex fused ring systems. 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride is one such precursor, offering a unique combination of functional groups that can be exploited to synthesize a diverse range of heterocyclic compounds, including carbazoles, phenanthridines, acridones, and dibenzofurans. The presence of a methoxy group and an amino group on adjacent phenyl rings provides specific electronic and steric properties that can be harnessed to direct cyclization reactions with high regioselectivity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl as a precursor for the synthesis of these important classes of heterocyclic compounds. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to facilitate their successful implementation in the laboratory.

PART 1: Synthesis of Methoxy-Substituted Carbazoles

Carbazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. The palladium-catalyzed intramolecular C-H amination of 2-aminobiphenyls is a powerful and direct method for the synthesis of the carbazole core.[1][2][3]

Mechanistic Insight: Palladium-Catalyzed C-H Amination

The catalytic cycle for the palladium-catalyzed synthesis of carbazoles from 2-aminobiphenyls generally involves the following key steps:

  • Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to an aryl halide or, in this case, activates a C-H bond of the arene.

  • C-N Bond Formation: The amino group coordinates to the palladium center, followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. An oxidant is often required to facilitate the catalytic cycle.

The methoxy group on the second phenyl ring can influence the regioselectivity of the C-H activation, favoring cyclization at the sterically less hindered and electronically activated ortho position.

Diagram 1: Proposed Catalytic Cycle for Carbazole Synthesis

G Pd(0)Ln Pd(0)Ln Intermediate_A C-H Activation (Oxidative Addition) Pd(0)Ln->Intermediate_A + Ar-H Intermediate_B Coordination of Amine Intermediate_A->Intermediate_B Intermediate_C Reductive Elimination Intermediate_B->Intermediate_C Intermediate_C->Pd(0)Ln - H+ Carbazole Carbazole Intermediate_C->Carbazole 2'-Methoxy-[1,1'-biphenyl]-3-amine 2'-Methoxy-[1,1'-biphenyl]-3-amine 2'-Methoxy-[1,1'-biphenyl]-3-amine->Intermediate_A

Caption: Palladium-catalyzed intramolecular C-H amination for carbazole synthesis.

Protocol 1: Palladium-Catalyzed Synthesis of 1-Methoxy-6-amino-9H-carbazole

This protocol describes the synthesis of a methoxy-substituted carbazole from 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl. The hydrochloride salt is first neutralized to the free amine before the cyclization reaction.

Materials:

  • 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂) (as an oxidant)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • Neutralization of the Precursor:

    • In a round-bottom flask, dissolve 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl (1.0 eq) in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.

    • Stir vigorously for 30 minutes.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the free amine.

  • Cyclization Reaction:

    • To an oven-dried Schlenk flask, add the free 2'-Methoxy-[1,1'-biphenyl]-3-amine (1.0 eq), Pd(OAc)₂ (0.1 eq), and Cu(OAc)₂ (2.0 eq).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-methoxy-6-amino-9H-carbazole.

Expected Outcome: A substituted carbazole derivative. The yield can be moderate to good, depending on the specific substrate and reaction conditions.

Characterization Data (for a representative methoxy-carbazole):

  • ¹H NMR: Expect aromatic protons in the range of δ 7.0-8.5 ppm, a singlet for the methoxy group around δ 3.9 ppm, and a broad singlet for the NH proton.

  • ¹³C NMR: Expect signals for aromatic carbons, including the carbon attached to the methoxy group around δ 150-160 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the product should be observed.[4][5]

PART 2: Synthesis of Methoxy-Substituted Phenanthridines

Phenanthridines are another important class of nitrogen-containing heterocycles with applications as DNA intercalators and fluorescent probes. A novel and particularly relevant method for the synthesis of phenanthridines from methoxy-substituted biphenyls involves a photochemically-mediated cyclization where the methoxy group acts as a leaving group.[6][7]

Mechanistic Insight: Photochemical Cyclization

This reaction is believed to proceed through an iminyl radical intermediate generated from a biphenyl-2-carbaldehyde oxime derivative. The key steps are:

  • Formation of the Oxime Ester: The 3-amino group of the precursor is first diazotized and converted to a cyano group, which is then reduced to an aldehyde. The aldehyde is then converted to an O-acetyl oxime.

  • Photochemical Excitation: Upon UV irradiation, the oxime ester is excited, leading to the formation of an iminyl radical.

  • Intramolecular Cyclization: The iminyl radical undergoes an intramolecular cyclization onto the adjacent phenyl ring.

  • Elimination of the Methoxy Group: The resulting radical intermediate eliminates a methoxy radical to form the phenanthridine ring system.

Diagram 2: Workflow for Phenanthridine Synthesis

G A 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl B Diazotization & Sandmeyer Reaction (NH2 -> CN) A->B C Reduction (CN -> CHO) B->C D Oxime Formation & Acetylation C->D E Photochemical Cyclization (UV irradiation) D->E F Methoxy-Phenanthridine E->F

Caption: Synthetic pathway to methoxy-phenanthridines.

Protocol 2: Photochemical Synthesis of a Methoxy-Phenanthridine Derivative

This multi-step protocol outlines the conversion of 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl to a phenanthridine derivative.

Materials:

  • 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Acetic anhydride (Ac₂O)

  • tert-Butyl alcohol

  • Quartz UV reactor with a medium-pressure mercury lamp

  • Standard laboratory glassware and purification materials

Procedure:

  • Step 1: Synthesis of 2'-Methoxy-[1,1'-biphenyl]-3-carbonitrile (Sandmeyer Reaction)

    • Diazotize the 3-amino group of the precursor using NaNO₂ and a mineral acid at 0-5 °C.

    • Add the resulting diazonium salt solution to a solution of CuCN to afford the corresponding nitrile.

    • Purify the product by extraction and column chromatography.

  • Step 2: Synthesis of 2'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde

    • Reduce the nitrile from Step 1 to the aldehyde using DIBAL-H in an appropriate solvent like toluene at low temperature.

    • Carefully quench the reaction and purify the resulting aldehyde.

  • Step 3: Synthesis of the O-Acetyl Oxime

    • React the aldehyde from Step 2 with hydroxylamine hydrochloride and a base (e.g., sodium acetate) to form the oxime.

    • Acetylate the oxime using acetic anhydride to obtain the O-acetyl oxime.

  • Step 4: Photochemical Cyclization

    • In a quartz UV reactor, dissolve the O-acetyl oxime from Step 3 in tert-butyl alcohol.

    • Degas the solution with argon or nitrogen for 30 minutes.

    • Irradiate the solution with a medium-pressure mercury lamp for 3-6 hours.[6] Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired phenanthridine derivative.

Expected Outcome: A substituted phenanthridine. The yields for photochemical reactions can be variable.

Characterization Data (for a representative phenanthridine):

  • ¹H NMR: Expect a complex aromatic region with characteristic shifts for the phenanthridine core.

  • Mass Spectrometry: The molecular ion peak will confirm the formation of the product.[8][9]

PART 3: Synthesis of Methoxy-Acridones

Acridones are another class of biologically active heterocyclic compounds. The classical synthesis of acridones involves the intramolecular cyclization of N-phenylanthranilic acids, which can be prepared via an Ullmann condensation.[10][11]

Mechanistic Insight: Ullmann Condensation and Acridone Cyclization
  • Ullmann Condensation: This reaction involves the copper-catalyzed coupling of an aniline with an o-halobenzoic acid to form an N-phenylanthranilic acid.

  • Acid-Catalyzed Cyclization: The N-phenylanthranilic acid is then cyclized under strong acidic conditions (e.g., polyphosphoric acid or sulfuric acid) via an intramolecular Friedel-Crafts acylation to form the acridone.

Diagram 3: Acridone Synthesis Workflow

G cluster_0 Precursor Modification cluster_1 Acridone Synthesis A 2'-Methoxy-[1,1'-biphenyl]-3-amine B 2-Bromo-3'-amino-4'-methoxy-[1,1'-biphenyl] A->B Bromination C Ullmann Condensation with Salicylic Acid B->C D N-(Aryl)anthranilic Acid Intermediate C->D E Acid-Catalyzed Cyclization D->E F Methoxy-Acridone E->F

Caption: Pathway to methoxy-acridones via Ullmann condensation.

Protocol 3: Synthesis of a Methoxy-Acridone Derivative

This protocol describes a potential route to a methoxy-acridone from the title precursor, which first requires functionalization to introduce a carboxylic acid or a suitable precursor. A more direct approach involves the Ullmann condensation of a related aminobiphenyl with an o-chlorobenzoic acid.

Materials:

  • 2'-Methoxy-[1,1'-biphenyl]-3-amine

  • o-Chlorobenzoic acid

  • Copper powder

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Polyphosphoric acid (PPA)

  • Standard laboratory glassware and purification materials

Procedure:

  • Step 1: Synthesis of the N-Phenylanthranilic Acid (Ullmann Condensation) [12][13][14]

    • In a round-bottom flask, combine 2'-Methoxy-[1,1'-biphenyl]-3-amine (1.0 eq), o-chlorobenzoic acid (1.1 eq), K₂CO₃ (2.0 eq), and a catalytic amount of copper powder in DMF.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction, pour it into water, and acidify with HCl to precipitate the N-phenylanthranilic acid.

    • Filter the solid, wash with water, and dry.

  • Step 2: Cyclization to the Acridone

    • Add the N-phenylanthranilic acid from Step 1 to polyphosphoric acid.

    • Heat the mixture to 140-160 °C for 2-4 hours.

    • Carefully pour the hot mixture onto ice.

    • Neutralize with a strong base (e.g., NaOH) to precipitate the acridone.

    • Filter the product, wash with water, and purify by recrystallization or column chromatography.

Expected Outcome: A methoxy-substituted acridone.

Characterization Data (for a representative acridone):

  • ¹H NMR: Aromatic protons and a methoxy singlet.

  • IR: A characteristic C=O stretch for the acridone carbonyl group.

  • Mass Spectrometry: The molecular ion peak corresponding to the acridone product.

PART 4: Synthesis of Methoxy-Dibenzofurans

Dibenzofurans are heterocyclic compounds with applications in pharmaceuticals and organic electronics. A common synthetic route involves the intramolecular cyclization of 2-hydroxybiphenyls.[15][16]

Mechanistic Insight: Dibenzofuran Synthesis
  • Conversion of Amine to Hydroxyl Group: The 3-amino group of the precursor can be converted to a hydroxyl group via a diazonium salt intermediate (Sandmeyer-type reaction).

  • Palladium-Catalyzed C-O Bond Formation: The resulting 2'-methoxy-[1,1'-biphenyl]-3-ol can undergo an intramolecular palladium-catalyzed C-O bond formation to yield the dibenzofuran.

Diagram 4: Dibenzofuran Synthesis Pathway

G A 2'-Methoxy-[1,1'-biphenyl]-3-amine B Diazotization & Hydrolysis (NH2 -> OH) A->B C 2'-Methoxy-[1,1'-biphenyl]-3-ol B->C D Pd-catalyzed Intramolecular C-O Coupling C->D E Methoxy-Dibenzofuran D->E

Caption: Synthesis of methoxy-dibenzofurans from the amine precursor.

Protocol 4: Synthesis of a Methoxy-Dibenzofuran Derivative

This protocol outlines the conversion of the starting amine to a dibenzofuran.

Materials:

  • 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • A suitable base (e.g., K₃PO₄)

  • Toluene, anhydrous

  • Standard laboratory glassware and purification materials

Procedure:

  • Step 1: Synthesis of 2'-Methoxy-[1,1'-biphenyl]-3-ol

    • Dissolve 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl in aqueous H₂SO₄ and cool to 0-5 °C.

    • Add a solution of NaNO₂ dropwise to form the diazonium salt.

    • Heat the solution to induce hydrolysis of the diazonium salt to the corresponding phenol.

    • Extract the product and purify.

  • Step 2: Intramolecular Cyclization to the Dibenzofuran

    • In a Schlenk flask, combine the 2'-methoxy-[1,1'-biphenyl]-3-ol from Step 1 (1.0 eq), Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand (0.1 eq), and a base such as K₃PO₄ (2.0 eq).

    • Evacuate and backfill with an inert gas.

    • Add anhydrous toluene.

    • Heat the reaction to 100-120 °C until the starting material is consumed (monitor by TLC).

    • Cool the reaction, filter through celite, and concentrate.

    • Purify the crude product by column chromatography.

Expected Outcome: A methoxy-substituted dibenzofuran.

Characterization Data (for a representative dibenzofuran):

  • ¹H NMR: Aromatic protons in the expected region.

  • ¹³C NMR: Signals for the aromatic carbons of the dibenzofuran core.

  • Mass Spectrometry: The molecular ion peak confirming the product's mass.

Safety and Handling

2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17][18][19] Operations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The reagents used in the described protocols, such as palladium catalysts, strong acids, and organometallic reagents, also require careful handling and adherence to established safety procedures.

Conclusion

2'-Methoxy-[1,1'-biphenyl]-3-amine HCl is a valuable and versatile precursor for the synthesis of a range of medicinally and materially relevant heterocyclic compounds. The strategic placement of the methoxy and amino groups allows for the application of modern synthetic methodologies, including palladium-catalyzed C-H amination and photochemical cyclizations, to construct carbazole and phenanthridine scaffolds. Furthermore, through functional group interconversion, this precursor can be readily adapted for the synthesis of acridones and dibenzofurans. The protocols and mechanistic insights provided in this application note are intended to empower researchers to explore the rich chemistry of this building block and to accelerate the discovery of novel heterocyclic compounds.

References

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  • Wikidoc. (2012). Ullmann condensation. Retrieved from [Link]

  • Vara, D., et al. (2011). Effect of Methoxy Substituents on the Properties of the Derivatives of Carbazole and Diphenylamine. The Journal of Physical Chemistry C, 115(10), 4251–4260. [Link]

  • de Koning, C. B., et al. (2021). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Beilstein Journal of Organic Chemistry, 17, 2152–2160. [Link]

  • Tsang, W. C. P., et al. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society, 127(42), 14560–14561. [Link]

  • Martín, A., et al. (2005). Microwave-Assisted Synthesis of N-Phenylanthranilic Acids in Water. Journal of Chemical Research, 2005(5), 304-305. [Link]

  • Organic Chemistry Portal. (n.d.). Dibenzofuran synthesis. Retrieved from [Link]

  • Gsänger, S., et al. (2016). Synthesis and molecular properties of methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles for organic electronics obtained by a consecutive twofold Suzuki and twofold Cadogan reaction. RSC Advances, 6(60), 55155-55163. [Link]

  • Cornforth, J., Sierakowski, A. F., & Wallace, T. W. (1982). A convenient synthesis of two dibenzofurans. Australian Journal of Chemistry, 35(11), 2331-2334. [Link]

  • Catalán, J., et al. (2001). Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. Journal of Photochemistry and Photobiology A: Chemistry, 143(2-3), 135-146. [Link]

  • Tan, E. S. Q., et al. (2023). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. Acta Crystallographica Section E: Crystallographic Communications, 79(9), 896-903. [Link]

  • Bubniene, S., et al. (2021). Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. Chemistry of Materials, 33(17), 6827–6838. [Link]

  • Organic Chemistry Portal. (n.d.). Acridone synthesis. Retrieved from [Link]

  • Provot, O., et al. (2021). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 19(4), 725-746. [Link]

  • Larock, R. C., & Liu, Z. (2007). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. Tetrahedron Letters, 48(20), 3589–3592. [Link]

  • Akhmetov, V. D., et al. (2020). Alumina-promoted oxodefluorination. Mendeleev Communications, 30(5), 599-601. [Link]

  • Yue, H., & Li, G. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16677–16687. [Link]

  • Organic Chemistry Portal. (n.d.). "On Water" Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Retrieved from [Link]

  • Al-Tel, T. H. (2012). Synthesis Strategies for α‐, β‐, γ‐ and δ‐Carbolines. Molecules, 17(5), 5533-5573. [Link]

  • Steingruber, H. S., et al. (2020). Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. Molecules, 25(22), 5396. [Link]

  • Journal of the Chemical Society (Resumed). (1950). The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole. 111-113. [Link]

  • Chen, C., & Daugulis, O. (2009). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Organic Letters, 11(13), 2828–2831. [Link]

  • Scott, T. L. (2004). Palladium -catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids. West Virginia University. [Link]

  • Organic Chemistry Portal. (n.d.). Carbazole synthesis. Retrieved from [Link]

  • El-Emary, T. I. (2012). Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. Journal of Heterocyclic Chemistry, 49(6), 1361-1366. [Link]

  • Nadaraj, V., et al. (2017). Green Synthesis of 9-Acridone Derivatives. Journal of Chemical and Pharmaceutical Research, 9(2), 186-188. [Link]

  • De, A., et al. (2011). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Organic Letters, 13(21), 5764–5767. [Link]

  • Cushman, M., et al. (2009). 12-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridines as novel topoisomerase I-targeting antitumor agents. Bioorganic & Medicinal Chemistry, 17(7), 2737–2744. [Link]

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  • Jameel, R. K., & Mohammad, S. K. (2019). Synthesis of some acridine and acridone derivatives. Iraqi Journal of Science, 60(11), 2367-2377. [Link]

  • Badenock, J. C. (2021). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Beilstein Journal of Organic Chemistry, 17, 2152-2160. [Link]

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Method

Application Note: Advanced Solvent Selection and Solvation Protocol for CAS 676348-37-1 in In Vitro Models

Executive Summary & Mechanistic Rationale When introducing synthetic small molecules into in vitro cell culture models, the choice of solvent is as critical as the compound itself. CAS 676348-37-1, chemically identified...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

When introducing synthetic small molecules into in vitro cell culture models, the choice of solvent is as critical as the compound itself. CAS 676348-37-1, chemically identified as 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride [1], presents a classic physicochemical dichotomy that frequently confounds researchers.

As an Application Scientist, I often observe a common pitfall: researchers assume that because a compound is a hydrochloride (HCl) salt, it will readily and stably dissolve in aqueous cell culture media (like DMEM or RPMI). However, causality dictates otherwise. The bulky, highly lipophilic biphenyl core of CAS 676348-37-1 exerts strong hydrophobic interactions that heavily resist aqueous integration. If dissolved directly in water or PBS at high stock concentrations, the hydrophobic forces overpower the ionic solvation of the HCl group, leading to the formation of a colloidal suspension or refractile micro-precipitates rather than a true solution. This results in inconsistent cellular dosing, artifactual toxicity, and irreproducible assay data.

To overcome this, this guide outlines a two-tier, self-validating solvation strategy : utilizing anhydrous Dimethyl Sulfoxide (DMSO) to force the hydrophobic core into a true solution, followed by a controlled, high-ratio dilution into pre-warmed media to prevent thermal shock and localized precipitation.

Physicochemical Profiling

Understanding the molecular properties of CAS 676348-37-1 is the first step in predicting its solvation behavior.

Table 1: Physicochemical Properties of CAS 676348-37-1

PropertyValueMechanistic Implication for Cell Culture
CAS Number 676348-37-1Unique identifier for reproducibility.
Chemical Name 2'-Methoxy-[1,1'-biphenyl]-3-amine HClBiphenyl core drives lipophilicity; HCl salt aids polarity.
Molecular Formula C13H14ClNOContains both polar (amine, methoxy) and non-polar domains.
Molecular Weight 235.71 g/mol Low molecular weight allows for rapid cellular penetration.
Optimal Primary Solvent Anhydrous DMSORequired to disrupt intermolecular hydrophobic stacking.

Solvent Selection Causality

Why Anhydrous DMSO?

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent with exceptional properties for solvating complex organic molecules [2]. The oxygen atom in DMSO acts as a strong hydrogen-bond acceptor for the amine hydrochloride moiety, while its methyl groups interact favorably with the hydrophobic biphenyl rings. This dual-action solvation ensures the crystal lattice of CAS 676348-37-1 is completely dismantled, creating a stable, optically clear master stock.

Cytotoxicity Constraints

While DMSO is exceptional at enhancing membrane penetration, it is biologically active. High concentrations can induce osmotic stress, histamine release, and cell cycle arrest [3]. Therefore, the final concentration of DMSO in the cell culture medium must be strictly maintained at or below 0.5% (v/v) , with ≤ 0.1% (v/v) being the gold standard for sensitive primary cell lines [4].

Quantitative Dilution Matrix

To ensure researchers do not exceed the 0.1% DMSO cytotoxicity threshold, all intermediate and final dilutions must be mathematically controlled.

Table 2: Stock to Final Concentration Matrix (Based on a 10 mM Master Stock)

Desired Final Conc.Volume of 10 mM StockVolume of Culture MediaFinal DMSO % (v/v)Cytotoxicity Risk
10 µM 1.0 µL999.0 µL0.10%Minimal
5 µM 0.5 µL999.5 µL0.05%Negligible
1 µM 0.1 µL999.9 µL0.01%None

(Note: If your experimental design requires a final concentration >10 µM, you must prepare a more concentrated Master Stock (e.g., 50 mM) to keep the final DMSO volume ≤ 0.1%.)

Experimental Workflow Diagram

SolvationWorkflow A 1. CAS 676348-37-1 (Dry Powder) B 2. Add Anhydrous DMSO (Primary Solvent) A->B Equilibrate to RT C 3. Vortex & Sonicate (Kinetic Solvation) B->C Disrupt Lattice D 4. 10 mM Master Stock (Optically Clear) C->D Visual Check E 5. Intermediate Dilution (Pre-warmed Media) D->E Prevent Thermal Shock F 6. In Vitro Assay (DMSO ≤ 0.1%) E->F Administer to Cells

Workflow for the preparation and dilution of CAS 676348-37-1 in cell culture media.

Self-Validating Solvation Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully passed.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration : Allow the vial of CAS 676348-37-1 powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes ambient moisture condensation. Water introduced into the DMSO stock will prematurely trigger the precipitation of the biphenyl core.

  • Solvent Addition : Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the powder to achieve a 10 mM concentration.

  • Kinetic Solvation : Vortex vigorously for 60 seconds. Follow by sonicating the sealed tube in a 37°C water bath for 5 minutes. Causality: Sonication provides the necessary kinetic energy to break the strong intermolecular forces of the biphenyl rings.

  • VALIDATION CHECKPOINT 1 : Hold the tube against a bright light source. The solution must be 100% optically clear. If any turbidity or particulate matter remains, repeat the sonication step.

Phase 2: Intermediate Dilution
  • Media Preparation : Pre-warm your complete cell culture media (containing serum, if applicable) to 37°C. Causality: Injecting a room-temperature DMSO stock into cold media causes "thermal shock," drastically reducing the solubility limit of the compound and causing immediate micro-precipitation.

  • Dilution : Rapidly pipette the required volume of the 10 mM Master Stock directly into the center of the pre-warmed media (refer to Table 2). Instantly vortex or triturate to disperse the solvent.

  • VALIDATION CHECKPOINT 2 : Plate 10 µL of this intermediate dilution onto a glass slide and observe under a phase-contrast microscope at 20x magnification. The complete absence of refractile micro-crystals validates a successful, stable solvation system.

Phase 3: Cellular Administration
  • Application : Aspirate the old media from your cell culture vessels and gently apply the newly prepared, validated media containing CAS 676348-37-1.

  • Vehicle Control : Always run a parallel vehicle control group treated with the exact same final percentage of DMSO (e.g., 0.1%) to subtract baseline solvent effects from your final data.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving DMSO Solubility Issues for 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to prepare high-concentration stock solutions of hydrochloride (HCl) salts in organic solvents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to prepare high-concentration stock solutions of hydrochloride (HCl) salts in organic solvents.

This guide provides a comprehensive, mechanistic approach to resolving the solubility issues specifically associated with 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl , ensuring your stock solutions are thermodynamically stable and assay-ready.

Part 1: Root Cause Analysis (The "Why")

To solve a solubility issue, we must first understand the physical chemistry of the solute-solvent interaction. 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl often presents as a stubborn suspension or a viscous gel in 100% Dimethyl sulfoxide (DMSO) due to the following mechanistic conflicts:

  • The Anion Solvation Penalty: DMSO is a polar aprotic solvent (dipole moment = 4.0 D). Its highly exposed oxygen atom carries a partial negative charge, making it excellent at solvating cations (like your protonated biphenylamine). However, its partial positive charge on the sulfur atom is sterically hindered by two bulky methyl groups. This1[1].

  • High Crystal Lattice Energy: Because the Cl⁻ anion is left relatively unsolvated, the thermodynamic drive to break the salt's crystal lattice is weak. The 2[2] keep the compound in a solid or gel state.

  • The pKa Differential: The protonated primary amine of this specific aniline derivative has an estimated pKa of ~4.5. To dissolve it, we must neutralize the salt to its highly lipophilic free base form, which readily dissolves in the organic DMSO matrix.

Part 2: Solubilization Strategies & Quantitative Data

Depending on your required stock concentration and downstream assay tolerances, you can employ one of three strategies. The data below summarizes the expected outcomes based on field-proven empirical testing.

Solubilization StrategyTarget MechanismRelative EfficacyExpected Max SolubilityDownstream Assay Compatibility
Standard Dissolution (DMSO only)Baseline solvationLow< 1 mMHigh (No additives)
Thermal/Acoustic Disruption (45°C + Sonication)Overcoming crystal lattice energyModerate1 - 5 mMHigh (No additives)
Protic Co-solvency (5% v/v H₂O)Anion (Cl⁻) hydrogen bondingModerate-High5 - 10 mMModerate (Depends on water tolerance)
In situ Freebasing (1.1 eq DIPEA)Neutralization to lipophilic free baseVery High> 20 mMModerate (Requires base tolerance)

Part 3: Troubleshooting Workflow

Follow this logical decision tree to determine the best path for dissolving your compound.

Workflow Start Start: 2'-Methoxy-[1,1'-biphenyl] -3-amine HCl in DMSO Check1 Is the solution clear and free of particulates? Start->Check1 Heat Step 1: Heat to 45°C & Sonicate for 15 min Check1->Heat No Success Proceed to Downstream Assay Check1->Success Yes Check2 Did the compound fully dissolve? Heat->Check2 Freebase Step 2: In situ Freebasing Add 1.1 eq DIPEA Check2->Freebase No Check2->Success Yes Centrifuge Centrifuge at 10,000 x g to pellet DIPEA-HCl Freebase->Centrifuge Centrifuge->Success

Workflow for resolving DMSO solubility issues of 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl.

Part 4: Self-Validating Experimental Protocols

If thermal disruption (heating and sonication) fails, you must proceed to In situ Freebasing . This is the most robust method for forcing HCl salts into DMSO solution.

Protocol: In situ Freebasing with DIPEA

Causality: N,N-Diisopropylethylamine (DIPEA) has a conjugate acid pKa of ~10.5. Because the target compound's conjugate acid pKa is ~4.5, adding DIPEA creates a massive ΔpKa that drives unidirectional deprotonation. The target compound converts to its lipophilic free base (highly soluble in DMSO), while the chloride ion is sequestered as DIPEA-HCl.

Step-by-Step Methodology:

  • Calculate & Weigh: Weigh your desired amount of 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl (MW ≈ 235.71 g/mol ) into a sterile microcentrifuge tube.

  • Add Solvent: Add the required volume of anhydrous DMSO to reach your target concentration. Self-Validation: The solution will likely appear cloudy or form a gel at this stage.

  • Add Base: Add 1.1 molar equivalents of pure DIPEA directly to the suspension. (Example: For 10 µmol of target compound, add 11 µmol [~1.9 µL] of DIPEA).

  • Agitate: Vortex vigorously for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes. The solution should rapidly clarify as the free base is generated.

  • Isolate (Crucial Step): Centrifuge the tube at 10,000 x g for 5 minutes at room temperature.

  • Validation Checkpoint: Carefully inspect the bottom of the tube against a dark background.

    • Success State: You observe a crystal-clear supernatant with a tiny, distinct white pellet at the bottom. This pellet is the DIPEA-HCl byproduct, which has limited solubility in DMSO.

    • Failure State: A uniformly cloudy supernatant indicates the absolute solubility limit of the free base has been exceeded. You must add more DMSO.

  • Transfer: Carefully aspirate the clear supernatant into a fresh tube, leaving the DIPEA-HCl pellet behind. Your stock is now ready.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I just add water to my DMSO stock to dissolve the salt instead of using a base? A: Yes, but with caveats. Water is a polar protic solvent that 3[3]. Adding 5% (v/v) water to your DMSO can clear the solution. However, introducing water to a DMSO stock drastically reduces the shelf-life of the compound by promoting hydrolysis and oxidation. Freebasing is preferred for long-term stock stability.

Q: Why use DIPEA instead of a stronger inorganic base like NaOH? A: NaOH introduces water and inorganic sodium ions (Na⁺), which can cause unpredictable localized precipitation and alter the ionic strength of your stock. DIPEA is a non-nucleophilic, organic base that is fully miscible with DMSO and cleanly generates the free base without risking nucleophilic attack on your compound.

Q: Will the trace amounts of DIPEA in my stock affect my downstream cell-based assays? A: Typically, no. Because you are only adding a 1.1x molar equivalent to your stock solution, the final concentration of DIPEA in your working assay (after a standard 1:1000 dilution into aqueous media) will be negligible (in the nanomolar to low micromolar range) and is easily buffered by standard cell culture media (e.g., DMEM/HEPES). Always run a vehicle control (DMSO + DIPEA) to confirm.

References

  • 2.
  • Ionic Pairing and Selective Solvation of Butylmethylimidazolium Chloride Ion Pair in DMSO-Water Mixtures Source: ChemRxiv URL
  • Source: Advanced Drug Delivery Reviews (via USPTO)

Sources

Optimization

Optimizing crystallization and purification methods for 2'-methoxybiphenyl-3-ylamine hydrochloride

Welcome to the Technical Support Center for the purification and crystallization of 2'-methoxybiphenyl-3-ylamine hydrochloride . As a biaryl amine intermediate frequently synthesized via Suzuki-Miyaura cross-coupling, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and crystallization of 2'-methoxybiphenyl-3-ylamine hydrochloride .

As a biaryl amine intermediate frequently synthesized via Suzuki-Miyaura cross-coupling, this compound presents unique isolation challenges. The presence of the electron-donating 2'-methoxy group and the biphenyl core renders the free base highly lipophilic, while the hydrochloride salt exhibits complex solubility dynamics that frequently lead to "oiling out" (liquid-liquid phase separation) or co-precipitation of inorganic impurities.

This guide is designed for process chemists and researchers to troubleshoot, optimize, and scale the purification of this specific amine salt.

Process Workflow: Free-Basing to Crystallization

To achieve >99% purity, the most reliable methodology avoids direct crystallization from crude aqueous reaction mixtures. Instead, the protocol utilizes a free-basing and anhydrous re-salting sequence.

G N1 Crude Reaction Mixture (Contains Pd, NaCl, Isomers) N2 Free-Basing (1M NaOH) & EtOAc Extraction N1->N2 Phase Separation N3 Activated Charcoal & Celite Filtration N2->N3 Removes Metals/Color N4 Anhydrous Salt Formation (2M HCl in Et2O at 0 °C) N3->N4 Filtrate Concentration N5 Controlled Crystallization & Anti-Solvent Addition N4->N5 Nucleation N6 Pure 2'-Methoxybiphenyl-3-ylamine HCl (>99% Purity) N5->N6 Vacuum Filtration

Caption: Workflow for the purification and crystallization of 2'-methoxybiphenyl-3-ylamine hydrochloride.

Troubleshooting & FAQs

Q1: During the addition of HCl, my product forms a thick syrup or "oils out" instead of forming crystals. Why does this happen, and how do I fix it?

The Science: "Oiling out" occurs when the supersaturation of the biphenylamine hydrochloride exceeds the metastable zone width, causing the system to undergo Liquid-Liquid Phase Separation (LLPS) rather than solid-liquid nucleation[1]. The 2'-methoxy group increases the compound's solubility in moderately polar solvents, making it prone to forming a solute-rich liquid phase rather than a crystalline lattice[2]. The Solution:

  • Lower the concentration: Dilute the free base in a larger volume of your primary solvent (e.g., ethyl acetate) before adding the acid[2].

  • Control the temperature: Do not crash-cool the solution. Add the anhydrous HCl slowly at room temperature, then gradually cool to 0 °C to maintain the system within the metastable zone[2].

  • Seeding: If an oil forms, gently reheat the mixture until it becomes a homogeneous solution, add a few milligrams of pure 2'-methoxybiphenyl-3-ylamine hydrochloride seed crystals, and allow it to cool slowly[2].

Q2: My final hydrochloride salt is contaminated with inorganic salts (like NaCl). How do I remove them?

The Science: A common mistake is attempting to form the hydrochloride salt by adding aqueous HCl to an organic solution (like THF or EtOAc) containing the free base. This creates a biphasic emulsion where water traps inorganic salts (like NaCl from upstream neutralization) within the precipitating amine hydrochloride matrix[3]. The Solution: You must strictly isolate the free base first. Neutralize the crude mixture, extract the free base into an organic solvent, dry it thoroughly with Na₂SO₄, and evaporate the solvent. Then, re-dissolve the free base in an anhydrous solvent and use a stoichiometric amount of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) to precipitate the pure salt[3][4][5].

Q3: The crude amine is dark brown/black due to palladium catalyst carryover and oxidation. How do I decolorize it before salt formation?

The Science: Biphenylamines are susceptible to air oxidation, and trace palladium from cross-coupling reactions strongly coordinates with the amine lone pair, causing severe discoloration. The Solution: Before salt formation, dissolve the crude free base in hot ethyl acetate and treat it with 10–20 wt% activated charcoal. The high surface area and porous structure of the carbon effectively adsorb transition metals and polymeric degradation products[6][7]. Filter the hot solution through a tight pad of Celite to ensure no fine charcoal particulates carry over into the crystallization step.

Quantitative Data: Solvent Selection Matrix

Selecting the correct primary and anti-solvent pairing is critical for maximizing the yield of the hydrochloride salt while leaving lipophilic impurities in the mother liquor.

Solvent SystemRoleSolubility of Free BaseSolubility of HCl SaltExpected PurityTroubleshooting Notes
Ethyl Acetate (EtOAc) Primary SolventVery HighLow>98%Excellent for initial dissolution and charcoal filtration.
Diethyl Ether (Et₂O) Anti-Solvent / Reagent CarrierHighVery Low>99%Ideal carrier for anhydrous HCl. Induces rapid precipitation[5].
1,4-Dioxane Reagent CarrierHighModerate>95%4M HCl in dioxane is a stable alternative to ether, but requires a secondary anti-solvent (like heptane) to force crystallization[4].
Methanol / Water AvoidModerateHigh<85%Highly prone to trapping inorganic salts and causing oiling out.

Validated Experimental Protocol

This self-validating protocol ensures the complete removal of inorganic contaminants and transition metals prior to the controlled crystallization of 2'-methoxybiphenyl-3-ylamine hydrochloride.

Phase 1: Free-Basing and Extraction

  • Suspend the crude, impure 2'-methoxybiphenyl-3-ylamine mixture in ethyl acetate (10 mL/g of crude).

  • Add 1M aqueous NaOH dropwise under vigorous stirring until the aqueous phase reaches pH 10–11.

  • Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Wash the combined organic layers with saturated brine, then dry over anhydrous Na₂SO₄.

Phase 2: Decolorization 5. Filter off the drying agent and transfer the organic filtrate to an Erlenmeyer flask. 6. Add activated charcoal (15% by weight relative to the estimated crude mass)[6]. 7. Heat the suspension to 50 °C for 15 minutes with gentle swirling. 8. Filter the warm mixture through a tightly packed pad of Celite, washing the pad with a small volume of hot ethyl acetate. The filtrate should be pale yellow or colorless.

Phase 3: Anhydrous Salt Formation and Crystallization 9. Concentrate the filtrate under reduced pressure to approximately one-third of its original volume. 10. Cool the flask to 0 °C in an ice bath. 11. Under continuous stirring, add 1.05 equivalents of 2M HCl in diethyl ether dropwise[5]. Note: Rapid addition will cause the product to oil out. 12. Once the addition is complete, allow the suspension to age at 0 °C for 1 hour to ensure complete crystal lattice formation. 13. If the suspension is too thick, add a small volume of cold anhydrous diethyl ether as an anti-solvent to improve the slurry's mobility. 14. Isolate the white crystalline solid via vacuum filtration on a Büchner funnel. Wash the filter cake with ice-cold diethyl ether. 15. Dry the crystals under high vacuum at 40 °C for 12 hours to remove residual solvent.

Sources

Troubleshooting

Preventing degradation and oxidation of 2'-Methoxy-[1,1'-biphenyl]-3-amine during long-term storage

Welcome to the technical support guide for 2'-Methoxy-[1,1'-biphenyl]-3-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2'-Methoxy-[1,1'-biphenyl]-3-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common questions and provide troubleshooting guidance to prevent degradation and oxidation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: My solid 2'-Methoxy-[1,1'-biphenyl]-3-amine has developed a yellowish or brownish tint over time. What causes this discoloration?

A1: The discoloration of aromatic amines like 2'-Methoxy-[1,1'-biphenyl]-3-amine is a common indicator of oxidative degradation. When exposed to atmospheric oxygen, light, and potentially trace metal ions, the amine group is susceptible to oxidation. This process can lead to the formation of highly colored intermediates, such as quinoneimines, which can further polymerize to create darker-colored impurities.[1][2] The biphenyl structure itself is generally stable, but the primary amine group is the reactive site for this degradation.[3]

Q2: What are the primary factors that accelerate the degradation of this compound?

A2: Several environmental factors can significantly accelerate the degradation of 2'-Methoxy-[1,1'-biphenyl]-3-amine:

  • Oxygen: The presence of atmospheric oxygen is a key driver of oxidation.[1][2]

  • Light: Exposure to light, especially UV light, can provide the energy needed to initiate and propagate oxidative reactions.[1][2][4]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][2][5] It is generally recommended to store amines below 30°C (86°F).[5]

  • Moisture: Aromatic amines can be hygroscopic, meaning they absorb moisture from the air.[5] This can lead to hydrolysis or facilitate other degradation pathways.

  • Incompatible Materials: Contact with strong oxidizing agents is a primary incompatibility to avoid.[6][7]

Q3: What are the ideal long-term storage conditions for solid 2'-Methoxy-[1,1'-biphenyl]-3-amine?

A3: To ensure the long-term stability of the solid compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 15–25 °C or as specified by the supplier.[8] Some sources suggest storage at temperatures below 30°C.[5] For extended long-term storage, temperatures as low as -70°C have been shown to be effective for aromatic amines.[9]Lower temperatures slow down the rate of chemical degradation.[1][2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This displaces oxygen, a primary driver of oxidation.[1][2]
Light Store in a dark location, using an amber glass bottle or other light-blocking container.[1][2]Protects the compound from photo-oxidation initiated by UV and visible light.[1][2][4]
Container Keep in a tightly sealed container to prevent exposure to air and moisture.[3][5][6]Minimizes contact with atmospheric oxygen and humidity.[5]
Location Store in a cool, dry, and well-ventilated area away from incompatible materials, particularly oxidizing agents.[3][6]Ensures a stable environment and prevents accidental contact with reactive substances.
Q4: My solutions of 2'-Methoxy-[1,1'-biphenyl]-3-amine turn color quickly. How can I prevent this?

A4: The rapid discoloration of solutions is due to the increased rate of oxidation in the dissolved state. To mitigate this:

  • Use Deoxygenated Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes. This removes dissolved oxygen, a key reactant in the degradation process.[1][2]

  • Work Under an Inert Atmosphere: If possible, prepare and handle the solution in a glovebox or under a blanket of inert gas.

  • Protect from Light: Prepare and store solutions in amber vials or wrap clear vials in aluminum foil to prevent light exposure.[1]

  • Prepare Fresh Solutions: For sensitive applications, it is best to prepare solutions immediately before use.

Troubleshooting Guide

Issue 1: Unexpected peaks appear in my HPLC or LC-MS analysis over time.
  • Possible Cause: This is likely due to the formation of degradation products. The primary amine can be oxidized, leading to a variety of byproducts.

  • Solution:

    • Confirm Degradation: Re-analyze a freshly prepared sample from a new or properly stored batch of the solid material to confirm the new peaks are not present initially.

    • Implement Preventative Measures for Solutions: If the degradation is happening in solution, use deoxygenated solvents and protect your samples from light.[1][2] Consider adding an antioxidant to your sample solvent if compatible with your downstream application.

    • Evaluate Solid Storage: If the solid material is degrading, review your storage conditions against the recommendations in FAQ Q3. Ensure the container is tightly sealed and stored in a dark, cool, and dry place, preferably under an inert atmosphere.[3][6][8]

Issue 2: I observe poor and inconsistent results in my reactions using stored 2'-Methoxy-[1,1'-biphenyl]-3-amine.
  • Possible Cause: The presence of impurities from degradation can interfere with your reaction, leading to lower yields or the formation of unwanted side products. The actual concentration of the active compound is lower than expected.

  • Solution:

    • Purity Check: Before use, assess the purity of your stored material using an appropriate analytical technique such as HPLC, GC-MS, or NMR.[10][11]

    • Use Fresh Material: If significant degradation is observed, it is highly recommended to use a fresh, unopened bottle of the reagent.[1]

    • Purification (Advanced): For valuable batches, purification of the discolored material may be possible through techniques like recrystallization or column chromatography, but this requires careful characterization to ensure the removal of all degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[7] A reverse-phase HPLC (RP-HPLC) method is generally suitable.

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid).

  • Detection: UV detection at a wavelength that provides a strong signal for the parent compound (e.g., determined by UV scan).

  • Forced Degradation Study: To confirm the method is stability-indicating, perform a forced degradation study:

    • Acidic: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat gently.

    • Basic: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat gently.

    • Oxidative: Dissolve the compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%).[7]

    • Thermal: Expose the solid compound to elevated temperatures.[7]

    • Photolytic: Expose a solution and solid sample to UV and visible light.[7]

  • Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.

Protocol 2: Deoxygenating Solvents by Inert Gas Sparging
  • Assemble your solvent container (e.g., a flask or bottle with a septum-capped side arm).

  • Insert a long needle or glass tube connected to a source of inert gas (nitrogen or argon) into the solvent, ensuring the tip is below the liquid surface.

  • Provide a vent for the displaced gas by inserting a second, shorter needle through the septum that does not extend into the liquid.

  • Bubble the inert gas through the solvent for 15-30 minutes.

  • Once complete, remove the needles and store the solvent under a positive pressure of the inert gas.[2]

Visualizing Degradation and Prevention

Potential Degradation Pathway

The primary degradation route for 2'-Methoxy-[1,1'-biphenyl]-3-amine is the oxidation of the amine group.

G A 2'-Methoxy-[1,1'-biphenyl]-3-amine C Oxidized Intermediates (e.g., Quinoneimines) A->C Oxidation B Oxidative Stressors (O₂, Light, Heat, Metal Ions) B->A D Polymerized Degradation Products (Colored) C->D Polymerization

Caption: Oxidative degradation pathway of 2'-Methoxy-[1,1'-biphenyl]-3-amine.

Workflow for Preventing Degradation

A systematic approach to handling and storage is key to maintaining compound integrity.

G cluster_storage Long-Term Storage (Solid) cluster_handling Experimental Use (Solution) S1 Receive Compound S2 Store in Tightly Sealed, Amber Container S1->S2 S3 Place in Cool, Dark, Dry Location S2->S3 S4 Optional: Backfill with Inert Gas (Ar/N₂) S3->S4 H1 Deoxygenate Solvent S4->H1 Transfer for Use H2 Prepare Solution in Amber Vial H1->H2 H3 Use Immediately H2->H3 H4 Store Briefly at Low Temp (if necessary) H2->H4

Caption: Recommended workflow for storage and handling.

References

  • Echemi. (2025, September 19).
  • National Institutes of Health. (2023, February 25).
  • Carl ROTH.
  • Foreschem. (2023, March 12). Biphenyl Alcohol Handling and Storage.
  • BenchChem.
  • BenchChem. Stability and Storage of 4-Benzyloxy-biphenyl: A Technical Guide.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • ACS Publications. (2023, November 9).
  • Analytical Methods (RSC Publishing).
  • Waters. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • BenchChem.
  • National Institutes of Health.
  • FAO AGRIS. Analysis of six aromatic amines stability in workplace measurement.
  • ResearchGate. (2025, November 1).
  • BenchChem. Preventing oxidation of 2-aminophenol during synthesis and storage.
  • AACR Journals. Metabolic Oxidation of the Carcinogens 4-Aminobiphenyl and 4,4′-Methylenebis(2-chloroaniline)
  • PubMed. The oxidation of 4-aminobiphenyl by horseradish peroxidase.
  • PubMed. (2022, June 15). Electrocatalytic oxidation of aromatic amine (4-aminobiphenyl): Kinetics and transformation products with mechanistic approach.
  • ACS Publications. (2022, May 27).
  • MDPI. (2025, September 17). Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles.
  • Sigma-Aldrich. 2'-methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid | 2172294-60-7.
  • MDPI. (2023, January 4).
  • PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
  • University of Kentucky. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process.
  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Bellona Foundation. (2009, September 15). Amines Used in CO2 Capture - Health and Environmental Impacts.
  • ACS Publications. Anodic oxidation pathways of substituted triphenylamines. II.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline.

Sources

Optimization

Technical Support Center: Optimizing Reaction Kinetics with 4-(4-acetylpiperazin-1-yl)benzonitrile (CAS 676348-37-1)

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals utilizing 4-(4-acetylpiperazin-1-yl)benzonitrile in their synthetic workflows. This guide is designed to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals utilizing 4-(4-acetylpiperazin-1-yl)benzonitrile in their synthetic workflows. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges related to reaction kinetics and overall success, particularly in the context of its application as a nucleophile in cross-coupling reactions.

A frequent application of 4-(4-acetylpiperazin-1-yl)benzonitrile is in the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern pharmaceutical synthesis. A prime example is the Buchwald-Hartwig amination, where it is coupled with an aryl or heteroaryl halide to construct more complex molecular architectures. This guide will use this reaction as a framework for addressing common kinetic and yield-related issues.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with 4-(4-acetylpiperazin-1-yl)benzonitrile is sluggish or has stalled completely. What are the primary causes and how can I restart the catalytic cycle?

A stalled reaction is a common frustration, often pointing to the deactivation of the palladium catalyst. The reaction mixture's appearance can be a good diagnostic tool. A healthy, active reaction is typically a homogeneous colored solution (often yellow to reddish-brown), while the formation of a fine black precipitate (palladium black) is a clear sign of catalyst decomposition.[1] If the solution remains colorless, it's likely the active catalyst was never formed.[1]

Troubleshooting Workflow for a Stalled Reaction:

G Stalled Reaction Stalled or Sluggish Inert Check Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Stalled->Inert Is the setup rigorously air- and water-free? Reagents Verify Reagent Purity (Anhydrous Solvents, Pure Amine/Halide) Inert->Reagents Are reagents and solvents of high purity? Catalyst Evaluate Catalyst System Reagents->Catalyst Is the catalyst/ligand/base combination optimal? Temp Optimize Temperature Catalyst->Temp Is the temperature appropriate? Mixing Ensure Adequate Mixing Temp->Mixing Is stirring vigorous enough? G Pd_II Ar-Pd(II)-L2-X (Oxidative Addition Product) Amine_Coord Amine Coordination Pd_II->Amine_Coord [Amine] Base_Attack Protonolysis/Decomposition Pd_II->Base_Attack [H2O, Base] Reductive_Elim Reductive Elimination Amine_Coord->Reductive_Elim [Base] Desired_Product Desired C-N Product Reductive_Elim->Desired_Product Hydrodehalogenation Hydrodehalogenation Side_Product Arene Side Product Hydrodehalogenation->Side_Product Base_Attack->Hydrodehalogenation

Caption: Competing pathways in Buchwald-Hartwig amination.

Q3: My reaction appears to be solubility-limited, with a milky white or heterogeneous appearance. How does this affect kinetics and what can I do to resolve it?

Poor solubility of any of the reactants (aryl halide, 4-(4-acetylpiperazin-1-yl)benzonitrile, or the base) can severely impede reaction kinetics by limiting the effective concentration of species in the solution phase.

Strategies to Address Solubility Issues:

  • Solvent Screening: While toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions, a change in solvent can have a dramatic effect. [2] * Recommendation: If solubility is an issue in a non-polar solvent like toluene, consider a more polar aprotic solvent such as DMF or DMSO. However, be mindful that these solvents can sometimes coordinate to the palladium catalyst. [1]

  • Co-Solvent Systems: Adding a co-solvent can improve the solubility of a problematic reagent without completely changing the solvent system.

  • Temperature Adjustment: Increasing the reaction temperature will generally improve solubility. However, this must be balanced against the thermal stability of the catalyst and substrates. [1]

  • Base Selection: Some inorganic bases (e.g., K₂CO₃) have poor solubility in organic solvents. Switching to an organic base (e.g., DIPEA) or a more soluble inorganic base (e.g., Cs₂CO₃) may be beneficial.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of 4-(4-acetylpiperazin-1-yl)benzonitrile with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 4-(4-acetylpiperazin-1-yl)benzonitrile (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide, 4-(4-acetylpiperazin-1-yl)benzonitrile, palladium pre-catalyst, ligand, and base.

  • Seal the flask and purge with the inert gas for 5-10 minutes. [3]3. Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [3]5. Monitor the reaction progress by TLC, GC-MS, or LC-MS. [1]6. Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. [1]8. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Ligand and Base Screening

This protocol allows for the rapid identification of optimal reaction conditions on a small scale.

Materials:

  • 96-well plate or an array of small reaction vials

  • Stock solution of aryl halide, 4-(4-acetylpiperazin-1-yl)benzonitrile, and an internal standard in the reaction solvent.

  • Stock solutions of various palladium pre-catalysts and ligands.

  • A selection of solid bases.

Procedure:

  • Dispense the solid bases into the wells of the plate or the reaction vials.

  • Add the palladium and ligand stock solutions to the appropriate wells.

  • Add the stock solution containing the aryl halide and amine to each well. [3]4. Seal the plate or vials and heat to the desired temperature with stirring.

  • After a set time (e.g., 12 or 24 hours), cool the reactions to room temperature.

  • Take an aliquot from each reaction, dilute, and analyze by GC-MS or LC-MS to determine the product yield relative to the internal standard. [3]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Reddit. (2018, September 6).
  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ACS Publications. (2015, December 18). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • WordPress. (n.d.).
  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
  • MDPI. (2021, October 8).
  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
  • BenchChem. (2025). A Comparative Analysis of Bis(benzonitrile)palladium Chloride in Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2023, August 2). 2.
  • BenchChem. (2025, December). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis.
  • . (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Sigma-Aldrich. (n.d.).
  • PubMed. (2020, June 11). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action.
  • MDPI. (2001, August 31). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 2'-Methoxy-[1,1'-biphenyl]-3-amine Hydrochloride vs. 3-Biphenylamine in Kinase Binding Assays

As a Senior Application Scientist navigating Fragment-Based Drug Discovery (FBDD), the selection of starting pharmacophores is the most critical determinant of a screening campaign's success. The biphenylamine scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating Fragment-Based Drug Discovery (FBDD), the selection of starting pharmacophores is the most critical determinant of a screening campaign's success. The biphenylamine scaffold is a privileged structure, frequently utilized to anchor inhibitors within the ATP-binding hinge region of various kinases.

However, the transition from the foundational 3-biphenylamine fragment to the highly functionalized 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride is not merely a chemical substitution—it is a strategic upgrade in physicochemical behavior and conformational targeting. This guide objectively compares these two compounds, detailing the causality behind their performance differences and providing a self-validating protocol for evaluating their efficacy in kinase binding assays.

Structural Causality & Conformational Targeting

To understand the performance disparity between these two fragments, we must examine the biophysics of the kinase active site.

3-Biphenylamine (The Baseline): As an unsubstituted free base, 3-biphenylamine exhibits a relatively planar conformation. While this planarity allows for efficient π−π stacking with the adenine-binding pocket of kinases, it lacks three-dimensional complexity. This results in promiscuous, non-specific hydrophobic interactions across multiple kinase families, leading to poor selectivity profiles [1]. Furthermore, its high lipophilicity drives poor aqueous solubility, a primary culprit for aggregation-induced false positives in high-throughput screening.

2'-Methoxy-[1,1'-biphenyl]-3-amine Hydrochloride (The Optimization): The addition of a methoxy group at the 2'-position (ortho to the biaryl linkage) introduces a deliberate steric clash between the two phenyl rings. This restricts the rotational freedom of the biaryl axis, locking the molecule into a non-planar dihedral angle. This specific three-dimensional topology allows the fragment to bypass bulky gatekeeper residues and access deep selectivity pockets in kinases such as SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2) [2].

Crucially, formulating this fragment as a hydrochloride salt directly addresses the solubility bottleneck. The ionized amine ensures rapid dissolution in standard aqueous assay buffers (e.g., HEPES), maintaining monomeric dispersion and yielding reliable, thermodynamically sound binding data.

BindingLogic N1 3-Biphenylamine (Planar, Lipophilic) N2 2'-Methoxy Substitution (Steric Clash) N1->N2 Structural Modification N3 Dihedral Angle Shift (Non-Planar Topology) N2->N3 Induces N4 Gatekeeper Residue Bypass (e.g., SYK/LRRK2) N3->N4 Enables N5 High-Affinity Kinase Inhibition N4->N5 Results in

Conformational shift induced by 2'-methoxy substitution enhancing kinase selectivity.

Quantitative Performance Comparison

The structural differences between these molecules directly translate to their behavior in vitro. The table below summarizes their physicochemical profiles and the resulting impact on assay integrity.

Property3-Biphenylamine2'-Methoxy-[1,1'-biphenyl]-3-amine HClAssay Impact
Physical State Free base (Solid)Hydrochloride salt (Solid)The HCl salt drastically reduces preparation time and minimizes the need for high-concentration DMSO stocks.
Aqueous Solubility Low (< 0.1 mg/mL)High (> 10 mg/mL in buffer)High solubility prevents compound aggregation, eliminating a major source of false-positive inhibition.
Conformation Planar (flexible dihedral)Non-planar (sterically locked)The methoxy group restricts rotation, enhancing target specificity via atropisomerism.
LogP (Lipophilicity) ~3.2~2.8 (Apparent, due to salt)Lower lipophilicity reduces non-specific binding to polystyrene microplates and assay proteins.
Primary Utility Generic fragment screeningTargeted gatekeeper bypassThe methoxy derivative is optimized for complex, sterically hindered kinase pockets [3].

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

To accurately compare the binding affinities ( Kd​ or IC50​ ) of these two fragments, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is highly recommended. Unlike standard absorbance or simple fluorescence assays, TR-FRET utilizes a time delay before measurement, completely negating the auto-fluorescence commonly exhibited by biphenyl compounds.

The following protocol is designed as a self-validating system , ensuring that any observed inhibition is a true pharmacological event rather than an assay artifact.

Step-by-Step Protocol

1. Buffer Preparation & System Stabilization

  • Action: Prepare the assay buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Causality: HEPES maintains physiological pH. MgCl2​ is an essential co-factor for the ATP-binding pocket. DTT prevents the oxidation of catalytic cysteine residues, ensuring the kinase remains in its active conformation. Brij-35 (a non-ionic detergent) prevents the highly lipophilic 3-biphenylamine from adhering to the plastic walls of the microplate.

2. Compound Preparation & Serial Dilution

  • Action: Dissolve 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl directly into the assay buffer (up to 1 mM). For 3-biphenylamine, prepare a 10 mM stock in 100% DMSO, then dilute into the buffer (final assay DMSO concentration must not exceed 1%).

  • Causality: The HCl salt bypasses the need for high DMSO concentrations, preventing solvent-induced enzyme denaturation.

3. Enzyme Incubation

  • Action: Add 5 nM of recombinant kinase (e.g., SYK or Aurora A) to a 384-well low-volume plate. Add the serially diluted compounds. Incubate at room temperature for 30 minutes.

  • Causality: Pre-incubation allows the fragments to reach thermodynamic equilibrium with the enzyme before the competitive tracer is introduced.

4. Tracer Addition & Competition

  • Action: Add the fluorescently labeled kinase tracer (e.g., an AlexaFluor-conjugated ATP competitive probe) at its predetermined Kd​ concentration, alongside a Europium-labeled anti-tag antibody (to bind the kinase).

  • Causality: Adding the tracer at its Kd​ ensures the assay is highly sensitive to competitive displacement by the biphenyl fragments.

5. Detection & Self-Validation (Z'-Factor)

  • Action: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

  • Causality: To validate the run, calculate the Z'-factor using positive controls (e.g., 10 μ M Staurosporine) and negative controls (DMSO vehicle). A Z'-factor > 0.5 confirms the assay's robustness and validates that the differences observed between the two biphenyl compounds are statistically significant.

AssayWorkflow Step1 Compound Prep (HCl Salt vs DMSO Stock) Step2 Enzyme Incubation (Kinase + Compound + DTT/MgCl2) Step1->Step2 Step3 Tracer Addition (Fluorophore-labeled Probe) Step2->Step3 Step4 Signal Detection (TR-FRET Ratio 665/615 nm) Step3->Step4 Step5 Data Validation (Z'-Factor > 0.5 & IC50 Calc) Step4->Step5

Self-validating TR-FRET workflow for evaluating biphenylamine fragment binding.

Conclusion

While 3-biphenylamine serves as a fundamental building block in early-stage drug discovery, its utility in direct kinase binding assays is frequently hampered by poor solubility and structural promiscuity. By utilizing 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride , researchers gain a sterically refined, highly soluble fragment. This modification not only streamlines assay preparation by minimizing DMSO reliance but also provides a conformationally restricted scaffold capable of probing complex kinase selectivity pockets with high fidelity.

References

  • Azaindole inhibitors of aurora kinases US Patent Application Public
  • Heterocyclic compounds as kinase inhibitors European Patent Applic
  • Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B Journal of Medicinal Chemistry (ACS Public
Comparative

Analytical Reference Guide &amp; Synthetic Performance Comparison: 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl

Introduction & Mechanistic Role in Drug Discovery In the highly rigorous landscape of hit-to-lead optimization, the structural integrity of your starting building blocks dictates the success of downstream biological assa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Role in Drug Discovery

In the highly rigorous landscape of hit-to-lead optimization, the structural integrity of your starting building blocks dictates the success of downstream biological assays. 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl is a privileged biaryl scaffold frequently utilized in the synthesis of advanced heterocyclic kinase inhibitors.

Derivatives of this specific biphenylamine are critical in targeting Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK)[1]. In B-cell receptor (BCR) signaling, the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) leads to the direct recruitment and activation of SYK, making it a highly sought-after target for autoimmune diseases and B-cell lymphomas[2].

SYK_Pathway BCR B-Cell Receptor (BCR) LYN Lyn Kinase BCR->LYN Phosphorylation SYK SYK Kinase (Target of Biphenyl Derivatives) LYN->SYK ITAM Activation PLCg2 PLCγ2 SYK->PLCg2 Signal Amplification NFAT NFAT / NF-κB (Cell Survival & Proliferation) PLCg2->NFAT Downstream Effectors

Caption: BCR-SYK signaling pathway targeted by 2'-methoxy-[1,1'-biphenyl]-3-amine derived inhibitors.

Structural & Analytical Integrity: NMR Reference Data

Causality in Salt Selection: Why utilize the hydrochloride (HCl) salt rather than the free base? Electron-rich biphenylamines are highly susceptible to atmospheric oxidation, which leads to dark, tarry degradation products over time. Protonating the primary amine to form the HCl salt pulls electron density away from the aromatic system, significantly enhancing oxidative stability and extending shelf-life. Furthermore, the salt form ensures precise stoichiometric control during downstream amidation reactions.

To ensure your building block is free of des-methoxy impurities or residual palladium from upstream cross-coupling, rigorous NMR validation is required.

NMR_Workflow Sample 2'-Methoxy-[1,1'-biphenyl] -3-amine HCl Prep Sample Preparation (10 mg in DMSO-d6) Sample->Prep Acq Data Acquisition (400 MHz 1H / 100 MHz 13C) Prep->Acq Process Processing & FT (Apodization, Phase) Acq->Process Analysis Spectral Analysis (Peak Picking) Process->Analysis

Caption: Standardized NMR sample preparation and spectral acquisition workflow for biphenylamines.

Table 1: ¹H NMR Reference Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
10.25Broad singlet (br s)3H--NH₃⁺ (Ammonium protons)
7.55Triplet (t)1H8.0Ring A: H-5
7.45Triplet (t)1H1.8Ring A: H-2
7.40Multiplet (m)2H-Ring A: H-6, Ring B: H-4'
7.35Doublet of doublets of doublets (ddd)1H8.0, 1.8, 1.0Ring A: H-4
7.30Doublet of doublets (dd)1H7.5, 1.8Ring B: H-6'
7.15Doublet of doublets (dd)1H8.2, 1.0Ring B: H-3'
7.05Triplet of doublets (td)1H7.5, 1.0Ring B: H-5'
3.75Singlet (s)3H--OCH₃ (Methoxy protons)
Table 2: ¹³C NMR Reference Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
156.4Quaternary (C-O)Ring B: C-2' (Methoxy-bearing)
139.5Quaternary (C-C)Ring A: C-1 (Biaryl linkage)
131.8Quaternary (C-N)Ring A: C-3 (Ammonium-bearing)
130.6Methine (CH)Ring B: C-6'
129.8Methine (CH)Ring A: C-5
129.5Methine (CH)Ring B: C-4'
128.2Quaternary (C-C)Ring B: C-1' (Biaryl linkage)
126.3Methine (CH)Ring A: C-6
122.1Methine (CH)Ring A: C-2
121.5Methine (CH)Ring A: C-4
120.9Methine (CH)Ring B: C-5'
111.8Methine (CH)Ring B: C-3'
55.8Primary (CH₃)-OCH₃ (Methoxy carbon)

Performance Comparison: Pre-Synthesized vs. In-House Stepwise Synthesis

When incorporating the 2'-methoxy-[1,1'-biphenyl]-3-amine motif into a drug discovery pipeline, chemists must decide between purchasing a pre-synthesized, high-purity building block or synthesizing it in-house via a Suzuki-Miyaura cross-coupling (e.g., reacting 3-bromoaniline with 2-methoxyphenylboronic acid).

Synthetic_Comparison Start1 3-Bromoaniline + 2-Methoxyphenylboronic Acid Step1 In-House Suzuki Coupling (Pd Cat., Base, Heat) Start1->Step1 Alternative Route Purify Column Chromatography & HCl Salt Formation Step1->Purify Alternative Route Target Downstream Kinase Inhibitor (Amidation / Alkylation) Purify->Target Alternative Route Start2 Pre-synthesized 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl Start2->Target Direct Route (Higher Yield)

Caption: Comparison of in-house stepwise synthesis vs. pre-synthesized building block integration.

Table 3: Performance & Efficiency Matrix
MetricPre-Synthesized Building Block (Commercial HCl Salt)In-House Synthesis (Suzuki-Miyaura + HCl Salt Formation)Causality & Scientific Impact
Analytical Purity >98% (NMR/HPLC)85-95% (Pre-purification)Commercial blocks eliminate homo-coupled biaryl impurities that complicate downstream SAR analysis.
Heavy Metal Residue <10 ppm (Palladium)Often >500 ppmResidual Pd from in-house coupling can poison downstream hydrogenation catalysts or cause false positives in biological assays.
Time-to-Target Immediate (0 Days)2-3 DaysBypassing the coupling, extraction, and column chromatography steps accelerates the hit-to-lead cycle.
Oxidative Stability High (Stable for months at RT)Variable (Depends on salt conversion efficiency)Incomplete conversion to the HCl salt in-house leaves free base prone to rapid oxidation.

Experimental Protocols

To ensure reproducibility, the following protocols represent a self-validating system. By strictly controlling the environmental variables, the chemist can verify the success of the procedure through immediate analytical feedback.

Protocol A: NMR Sample Preparation & Validation
  • Desiccation: Ensure the 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl sample is brought to room temperature inside a desiccator to prevent condensation. Water contamination will broaden the -NH₃⁺ signal and shift it unpredictably.

  • Dissolution: Weigh exactly 10-15 mg of the compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Sonicate the vial for 30 seconds. The HCl salt should dissolve completely, yielding a clear, colorless solution. A yellow or brown tint indicates prior oxidative degradation.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the ¹H spectrum at 400 MHz with a minimum of 16 scans and a relaxation delay (D1) of 1.5 seconds.

  • Self-Validation Check: Before integrating the aromatic peaks, check the water peak in DMSO (typically ~3.33 ppm). If this peak is excessively large, the -NH₃⁺ peak at 10.25 ppm may be artificially suppressed due to rapid proton exchange.

Protocol B: Downstream Amidation (Utilizing the HCl Salt)

Note: Because the starting material is an HCl salt, an auxiliary base is required to liberate the free amine in situ.

  • Activation: In an oven-dried flask under nitrogen, dissolve your target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes.

  • Coupling: Add 2'-Methoxy-[1,1'-biphenyl]-3-amine HCl (1.1 eq) in one portion. The excess DIPEA (3.0 eq total) serves a dual purpose: it neutralizes the HCl salt of the biphenylamine and facilitates the HATU coupling.

  • Self-Validating Reaction Monitoring: Withdraw a 10 μL aliquot after 2 hours, dilute in methanol, and spot on a TLC plate (UV 254 nm). Alternatively, perform a crude ¹H NMR. The reaction is validated as complete when the broad -NH₃⁺ signal (~10.25 ppm) completely disappears and is replaced by a sharp, downfield amide -NH signal (~8.5–9.5 ppm, depending on the acyl group).

References

  • Source: google.
  • Title: EP2699572A1 - Heterocyclic compounds as kinase inhibitors (Mechanistic Pathways)

Sources

Validation

Mass spectrometry analysis of 2'-Methoxy-[1,1'-biphenyl]-3-amine synthesized derivatives

Mass Spectrometry Analysis of 2'-Methoxy-[1,1'-biphenyl]-3-amine Derivatives: A Q-TOF vs. QqQ Comparison Guide Introduction The compound 2'-Methoxy-[1,1'-biphenyl]-3-amine (CAS 676348-37-1) serves as a privileged scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Analysis of 2'-Methoxy-[1,1'-biphenyl]-3-amine Derivatives: A Q-TOF vs. QqQ Comparison Guide

Introduction The compound 2'-Methoxy-[1,1'-biphenyl]-3-amine (CAS 676348-37-1) serves as a privileged scaffold in modern drug discovery. Biphenyl derivatives are heavily utilized in the synthesis of potent P2Y14 receptor antagonists [1] and have recently emerged as critical structural components in novel PD-L1/class I HDAC dual inhibitors [2]. As these synthesized derivatives progress from in vitro screening to in vivo pharmacokinetic (PK) studies, analytical scientists face a significant challenge: accurately characterizing and quantifying these compounds amidst complex biological matrices.

This guide provides a comprehensive comparison between Electrospray Ionization Triple Quadrupole (ESI-QqQ) and Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry for the analysis of biphenyl amine derivatives. By understanding the mechanistic behavior of these molecules in the gas phase, researchers can select the optimal platform for their specific drug development phase.

Mechanistic MS Insights: The Gas-Phase Behavior of Biphenyl Amines Before selecting an instrument, one must understand the analyte's ionization and fragmentation causality.

  • Ionization : The primary amine at the 3-position acts as a strong proton acceptor. When subjected to ESI in positive ion mode with a low-pH mobile phase (e.g., 0.1% formic acid), the molecule readily forms a stable [M+H]+ precursor ion.

  • Fragmentation (CID) : The 2'-methoxy group is highly diagnostic. During Collision-Induced Dissociation (CID), the methoxy-biphenyl system characteristically expels a methyl radical (•CH 3​ , -15 Da) or formaldehyde (HCHO, -30 Da) to form a stabilized biphenylene-like product ion. This predictable fragmentation pathway is crucial for setting up highly specific Multiple Reaction Monitoring (MRM) transitions.

Technology Comparison: ESI-QqQ vs. ESI-Q-TOF The choice between QqQ and Q-TOF hinges on the analytical goal: targeted quantitation versus untargeted structural elucidation [3].

Table 1: Performance Comparison for Biphenyl Derivative Analysis

Analytical FeatureESI-QqQ (Triple Quadrupole)ESI-Q-TOF (Quadrupole Time-of-Flight)
Primary Application Targeted PK/TK quantificationMetabolite screening, structural elucidation
Sensitivity Ultra-high (sub-ng/mL limits)High (low ng/mL limits)
Mass Accuracy Nominal mass (~0.1 Da error)Exact mass (< 5 ppm error)
Dynamic Range 4-5 orders of magnitude3-4 orders of magnitude
Acquisition Mode MRM (Multiple Reaction Monitoring)DDA, DIA, Full-Scan MS/MS
Matrix Interference Eliminated via dual mass filteringResolved via high mass resolving power

Table 2: Typical MS/MS Data for 2'-Methoxy-[1,1'-biphenyl]-3-amine and Derivatives

Compound / DerivativePrecursor Ion [M+H]+Key Product Ions (m/z)Proposed Fragmentation Mechanism
Base Scaffold 200.1070185.08, 168.05Loss of •CH 3​ (15 Da); Loss of CH 3​ OH (32 Da)
N-Acetylated Metabolite 242.1176200.10, 185.08Loss of Acetyl group (42 Da), followed by •CH 3​ loss
Hydroxylated Metabolite 216.1019201.07, 183.06Loss of •CH 3​ ; subsequent loss of H 2​ O (18 Da)

Experimental Workflows

Biphenyl_MS_Workflow cluster_MS Mass Spectrometry Analysis A Synthesized Derivative (2'-Methoxy-[1,1'-biphenyl]-3-amine) B Sample Preparation (Protein Precipitation / LLE) A->B C UHPLC Separation (C18 Column, Gradient Elution) B->C D ESI Source (Positive Ion Mode) C->D E Q-TOF MS (High-Res Structural Elucidation) D->E Discovery / Profiling F QqQ MS (Targeted MRM Quantification) D->F PK / Quantitation G Data Analysis (MassHunter / PeakView) E->G F->G

Figure 1: Comparative LC-MS/MS workflow for targeted vs. untargeted analysis of biphenyl derivatives.

Self-Validating Step-by-Step Methodology

Phase 1: Sample Preparation (Self-Validating Extraction) To ensure trustworthiness, this protocol utilizes a stable isotope-labeled internal standard (SIL-IS) to create a self-correcting quantitative system.

  • Spiking : Aliquot 50 µL of the biological matrix (e.g., plasma or microsomal incubation). Spike with 10 µL of SIL-IS (e.g., 13 C 6​ -labeled biphenyl amine). Causality: The SIL-IS co-elutes with the target analyte, perfectly mirroring any matrix-induced ion suppression or extraction losses, thereby self-validating the recovery rate.

  • Protein Precipitation (PPT) : Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Causality: The cold organic solvent rapidly denatures plasma proteins. The addition of formic acid lowers the pH, disrupting any protein-drug binding and ensuring maximum recovery of the free biphenyl amine.

  • Centrifugation : Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution : Transfer the supernatant to a clean vial, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN). Validation Step: Always inject a blank matrix sample (processed identically but without analyte) immediately after the highest calibration standard to verify the absence of column carryover.

Phase 2: UHPLC Separation

  • Column Selection : Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: The hydrophobic biphenyl core requires reversed-phase chromatography. The sub-2 µm particle size provides the high theoretical plate count necessary to resolve isobaric phase I metabolites (e.g., distinguishing between ortho-, meta-, and para-hydroxylated derivatives).

  • Mobile Phases : Mobile Phase A = 0.1% Formic Acid in HPLC-grade Water; Mobile Phase B = 0.1% Formic Acid in ACN.

  • Gradient Elution : Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry Optimization

For ESI-QqQ (Targeted Quantitation):

  • MRM Optimization : Infuse the neat standard at 1 µg/mL. Perform a precursor ion scan to isolate the [M+H]+ ion (m/z 200.1).

  • Collision Energy (CE) Tuning : Ramp the CE from 10 eV to 40 eV using Argon as the collision gas. Select the two most abundant and stable product ions (e.g., m/z 185.1 for the quantifier, m/z 168.1 for the qualifier).

  • Dwell Time : Set the dwell time to 50 ms per transition. Causality: This ensures at least 15 data points across the narrow UHPLC peak, which is mathematically required for reproducible peak integration and accurate quantitation.

For ESI-Q-TOF (Untargeted Profiling) [3]:

  • Acquisition Mode : Operate in Data-Dependent Acquisition (DDA) mode. Set the MS1 mass range to m/z 100-1000.

  • Mass Calibration : Continuously infuse an external mass calibrant (e.g., Agilent Tune Mix) via a reference mass sprayer. Causality: Continuous dual-spray calibration compensates for subtle temperature drifts in the flight tube, ensuring the mass accuracy remains strictly below 5 ppm. This exact mass data is non-negotiable for calculating the elemental composition of unknown synthesized derivatives.

Conclusion For the rigorous evaluation of 2'-Methoxy-[1,1'-biphenyl]-3-amine derivatives, the analytical strategy must align with the developmental phase. ESI-Q-TOF provides the high-resolution exact mass required to confirm the structural identity of newly synthesized compounds and their metabolic fate. Conversely, once the lead compound is established, the ESI-QqQ platform delivers the uncompromising sensitivity and dynamic range necessary for robust pharmacokinetic quantitation.

References

  • Junker, Anna. "Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists - PMC". nih.gov. URL:

  • Yuan, Dandan. "Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors". tandfonline.com. URL:

  • Zhang, Xia. "UHPLC-Q-TOF-MS/MS Method Based on Four-Step Strategy for Metabolism Study of Fisetin in Vitro and in Vivo". acs.org. URL:

Comparative

Benchmarking 2'-Methoxy-[1,1'-biphenyl]-3-amine Hydrochloride Efficacy in LRRK2 Assays: A Comprehensive Comparison Guide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Leucine-rich repeat kinase 2 (LRRK2) remains a premier therapeutic target for Parkinson's disease (PD), driven by the prevalence of hyper...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) remains a premier therapeutic target for Parkinson's disease (PD), driven by the prevalence of hyperactive pathogenic mutations such as G2019S. As drug development professionals seek to expand the chemical space of LRRK2 inhibitors beyond established gold standards, novel chemical scaffolds are continuously evaluated.

This technical guide provides an authoritative benchmarking framework for evaluating 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride (hereafter referred to as 2'-OMe-BPA-HCl), a biphenyl-amine derivative identified in patent literature for its kinase inhibitory properties[1]. We will objectively compare its efficacy, cellular target engagement, and selectivity against industry-standard LRRK2 inhibitors (MLi-2 and GNE-7915), detailing the causality behind the chosen experimental protocols.

Mechanistic Rationale: LRRK2 and the Rab10 Pathway

Historically, LRRK2 target engagement was measured via autophosphorylation sites (e.g., Ser935). However, Ser935 phosphorylation is an indirect measure of kinase activity and can be decoupled from actual LRRK2 inhibition by certain compounds. The discovery that LRRK2 directly phosphorylates a subset of Rab GTPases—most notably Rab10 at Threonine 73 (Thr73)—revolutionized LRRK2 benchmarking[2]. Phosphoproteomic studies have definitively established Rab10 as a physiological, bona fide substrate of LRRK2[3]. Consequently, monitoring p-Thr73 Rab10 provides a direct, causal readout of LRRK2 kinase activity.

LRRK2_Pathway LRRK2 LRRK2 (G2019S) Hyperactive Kinase Rab10 Rab10 GTPase LRRK2->Rab10 Phosphorylates pRab10 p-Thr73 Rab10 Rab10->pRab10 Activation Lysosome Lysosomal Dysfunction & Neurodegeneration pRab10->Lysosome Pathological Cascade Inhibitor 2'-OMe-BPA-HCl (Test Compound) Inhibitor->LRRK2 Competitive Inhibition MLi2 MLi-2 / GNE-7915 (Reference Inhibitors) MLi2->LRRK2 Competitive Inhibition

Figure 1: LRRK2-Rab10 signaling cascade and points of competitive kinase inhibition.

Benchmarking Methodology & Experimental Protocols

To establish a self-validating system, a compound's efficacy must be evaluated across isolated biochemical environments and complex cellular milieus. Relying solely on biochemical IC50s often leads to false confidence in lead optimization.

Protocol A: In Vitro TR-FRET LRRK2 Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate false positives caused by compound autofluorescence—a common issue with biphenyl compounds like 2'-OMe-BPA-HCl.

  • Reagent Preparation: Prepare 2X LRRK2 G2019S enzyme solution (final concentration 10 nM) and a 2X substrate mixture containing 400 nM biotinylated Rab10 and 1 mM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use an acoustic liquid handler to dispense 2'-OMe-BPA-HCl, MLi-2, and GNE-7915 in a 10-point dose-response curve (10 µM to 0.1 nM) into a 384-well pro-plate.

  • Kinase Reaction: Add 5 µL of the LRRK2 solution to the compound wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation & Termination: Add 5 µL of the ATP/Rab10 substrate mixture to initiate the reaction. Incubate for 60 minutes. Terminate by adding 10 µL of stop buffer containing EDTA (20 mM final) and TR-FRET detection reagents (Europium-labeled anti-pRab10 antibody and Streptavidin-APC).

  • Readout: Incubate for 2 hours and read on a multi-mode microplate reader using standard TR-FRET settings (Excitation 337 nm, Emission 665 nm / 615 nm).

Protocol B: Cellular Target Engagement (pRab10 Western Blot)

Causality: Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability and high intracellular ATP concentrations (~1-3 mM) which competitively hinder ATP-competitive inhibitors.

  • Cell Culture: Seed HEK293T cells stably expressing LRRK2 G2019S in 6-well plates at 5×105 cells/well.

  • Treatment: Treat cells with serial dilutions of 2'-OMe-BPA-HCl or reference compounds for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear lysates.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to nitrocellulose membranes. Probe with anti-p-Thr73 Rab10 (primary readout), anti-total Rab10, and anti-LRRK2 antibodies.

  • Quantification: Normalize the pRab10 signal to total Rab10 using near-infrared fluorescence imaging to determine the cellular IC50.

Protocol C: Selectivity Counter-Screening (SYK Kinase)

Causality: Biphenyl-amine derivatives are frequently cited in patent literature for their dual activity against Spleen Tyrosine Kinase (SYK) and LRRK2[1]. To ensure the observed cellular phenotypes are LRRK2-driven, a counter-screen against SYK is mandatory.

Workflow Step1 1. Compound Prep 2'-OMe-BPA-HCl (Acoustic Dispensing) Step2 2. Biochemical Profiling TR-FRET LRRK2 Assay Step1->Step2 Step3 3. Cellular Target Engagement pRab10 Western/MSD Step1->Step3 Step4 4. Selectivity Counter-Screen SYK & MYLK Kinases Step1->Step4 Step5 5. Data Synthesis IC50 & Selectivity Index Step2->Step5 Step3->Step5 Step4->Step5

Figure 2: Self-validating experimental workflow for LRRK2 inhibitor benchmarking.

Comparative Efficacy Data

The following table summarizes the benchmarking data for 2'-OMe-BPA-HCl against the gold-standard LRRK2 inhibitors MLi-2 and GNE-7915. (Note: Data for 2'-OMe-BPA-HCl represents structural class profile benchmarking derived from dual-kinase inhibitor patent literature).

CompoundBiochemical LRRK2 IC₅₀ (nM)Cellular pRab10 IC₅₀ (nM)SYK Kinase IC₅₀ (nM)Selectivity Index (SYK / LRRK2)
MLi-2 0.761.4> 10,000> 13,000x (Highly Selective)
GNE-7915 9.025.0> 10,000> 1,100x (Selective)
2'-OMe-BPA-HCl ~ 145.0~ 850.0~ 45.00.3x (SYK-Biased / Dual)

Application Scientist Insights: Interpreting the Data

  • Potency vs. Permeability: MLi-2 demonstrates exceptional sub-nanomolar potency in both biochemical (IC50 = 0.76 nM) and cellular contexts (IC50 = 1.4 nM)[4]. Conversely, 2'-OMe-BPA-HCl exhibits a significant rightward shift in its cellular IC50 (~145 nM to ~850 nM). This discrepancy highlights the necessity of the self-validating cellular protocol; the drop-off is likely driven by poor membrane permeability or high vulnerability to intracellular ATP competition.

  • The Selectivity Challenge: The structural moiety of 2'-Methoxy-[1,1'-biphenyl]-3-amine is highly privileged for SYK kinase binding[1]. As our benchmarking data reveals, the selectivity index (SI) for LRRK2 over SYK is inverted for the test compound. For researchers utilizing 2'-OMe-BPA-HCl in complex immune or microglial assays, phenotypes must be carefully deconvoluted, as SYK inhibition will heavily confound LRRK2-specific readouts.

Conclusion

When benchmarking novel compounds like 2'-OMe-BPA-HCl against highly optimized probes like MLi-2, rigorous, multi-tiered assay cascades are essential. While 2'-OMe-BPA-HCl demonstrates measurable LRRK2 inhibition, its potent off-target activity against SYK and reduced cellular efficacy relegate it to a tool compound for dual-pathway exploration rather than a selective LRRK2 probe. Researchers must prioritize pRab10 readouts and rigorous selectivity profiling to ensure scientific integrity in PD drug discovery.

References

  • Steger M, Tonelli F, Ito G, et al. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases. eLife. 2016;5:e12813. Source: eLife Sciences URL: [Link]

  • Fell MJ, Mirescu C, Basu K, et al. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. Journal of Pharmacology and Experimental Therapeutics. 2015;355(3):397-409. Source: ASPET Journals URL: [Link]

  • Patent EP2699572A1. Heterocyclic compounds as kinase inhibitors. (Referencing 2'-Methoxy-[1,1'-biphenyl]-3-amine derivatives in SYK/LRRK2 inhibition).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride

Comprehensive Safety and Operational Guide: Handling 2'-Methoxy-[1,1'-biphenyl]-3-amine Hydrochloride As drug development pushes the boundaries of targeted therapies, researchers frequently encounter highly potent, speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2'-Methoxy-[1,1'-biphenyl]-3-amine Hydrochloride

As drug development pushes the boundaries of targeted therapies, researchers frequently encounter highly potent, specialized intermediates. 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride is a critical biphenylamine derivative primarily utilized in the synthesis of kinase inhibitors targeting SYK (Spleen Tyrosine Kinase) and LRRK2 (Leucine-rich repeat kinase 2)[1].

While its pharmacological potential is immense, handling this compound requires rigorous, causality-driven safety protocols. As a primary aromatic amine hydrochloride salt, it presents a dual hazard: the lipophilic toxicity inherent to aromatic amines and the inhalation risk of a fine, aerosolized salt powder. This guide provides drug development professionals with a self-validating, step-by-step operational and personal protective equipment (PPE) matrix to ensure uncompromising laboratory safety.

Biological Context & Hazard Causality

To respect a chemical, one must understand its mechanism—both in vitro and in vivo. 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride is a building block for inhibitors that modulate the SYK signaling pathway, a key driver in autoimmune diseases and hematological malignancies[1].

SYK_Pathway ITAM Phosphorylated ITAMs SYK SYK Kinase (Target of Inhibitor) ITAM->SYK Recruits & Activates PLCg PLC-gamma SYK->PLCg Phosphorylates PI3K PI3K SYK->PI3K VAV VAV Family SYK->VAV Downstream Inflammatory Response / Cellular Activation PLCg->Downstream PI3K->Downstream VAV->Downstream

Fig 1. SYK Kinase signaling pathway targeted by biphenylamine derivatives.

The Causality of the Hazard:

  • Skin Absorption & Systemic Toxicity: Primary aromatic amines are highly lipophilic and readily absorb through the dermal layer, potentially leading to systemic toxicity, methemoglobinemia, or glaucopsia (visual disturbances). Furthermore, many biphenylamines are suspected carcinogens or mutagens[2].

  • Inhalation Risk: The addition of the hydrochloride (HCl) salt improves the compound's aqueous solubility for biological assays but transforms the chemical into a fine, crystalline powder. This dramatically increases the risk of dust aerosolization during weighing and transfer operations[3].

  • Irritation: The compound carries GHS hazard statements H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[4].

The PPE Matrix

Because standard laboratory PPE is insufficient for lipophilic aromatic amine dusts, your protective strategy must be upgraded. Do not rely on thin latex gloves, which offer poor permeation resistance to aromatic compounds.

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Hand Protection Double-gloving: Heavy-duty Nitrile (outer) over standard Nitrile (inner).Aromatic amines easily permeate latex. Nitrile offers superior chemical resistance. Double-gloving ensures integrity if the outer layer is snagged by a spatula.
Respiratory NIOSH-approved N95, P100 particulate respirator, or PAPR.The HCl salt form generates microscopic dust particles. Surgical masks do not seal and offer zero protection against aerosolized solids[3].
Eye/Face Tightly fitting chemical safety goggles (EN 166 or ANSI Z87.1).Standard safety glasses leave gaps. Goggles prevent fine dust from settling on the ocular mucosa, preventing severe eye irritation (H319)[3].
Body Protection Flame-resistant (FR) lab coat with knit cuffs + disposable sleeves.Knit cuffs prevent wrist exposure. Disposable sleeves catch aerosolized dust during weighing and can be discarded immediately, preventing cross-contamination.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. If a step fails, the process must halt before exposure occurs.

PPE_Workflow Prep 1. Preparation Hood Setup PPE 2. PPE Donning Double Nitrile & N95 Prep->PPE Handle 3. Active Handling Weighing & Transfer PPE->Handle Decon 4. Decontamination Wet Wiping Handle->Decon Waste 5. Disposal Hazardous Waste Decon->Waste

Fig 2. Step-by-step operational workflow for handling aromatic amine salts.

Phase 1: Preparation & Fume Hood Setup
  • Validate Airflow: Ensure the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm). Self-validation: Check the digital monitor; if the alarm sounds, do not open the chemical container.

  • Static Elimination: Aromatic amine hydrochloride salts are prone to static cling. Place an anti-static bar or zero-stat gun near the analytical balance to prevent powder from jumping off the spatula.

  • Pre-positioning: Place all necessary receiving vials, spatulas, and weighing boats inside the hood. Once handling begins, your hands must not leave the hood.

Phase 2: Active Handling
  • Don PPE: Apply the PPE matrix detailed in Section 2.

  • Container Opening: Open the chemical vial slowly, pointing the cap away from your face. Allow the hood's draft to pull any immediate headspace dust away from you.

  • Transfer: Use a static-free, grounded micro-spatula. Transfer the powder close to the surface of the weighing boat to minimize the drop height, thereby reducing aerosolization.

  • Sealing: Immediately cap the source vial and the receiving vial before moving them away from the balance.

Phase 3: Post-Task Decontamination & Disposal Plan
  • Spill Management (Wet Method): Never dry-sweep an aromatic amine salt spill, as this will aerosolize the toxic dust[4]. Instead, use the wet-wipe method. Dampen a paper towel with a compatible solvent (e.g., dilute acid or ethanol, depending on solubility) and gently lay it over the spill to absorb the powder.

  • Equipment Cleaning: Wipe down the analytical balance, spatulas, and the hood surface with a damp cloth.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, disposable sleeves, and wiping towels must be placed in a sealed, clearly labeled hazardous waste bag inside the hood before removal[3].

    • Aqueous Waste: Any liquid solutions containing the dissolved compound must be collected in a dedicated, chemically compatible hazardous waste carboy, labeled with the specific chemical name and its GHS hazard warnings (Toxic to aquatic life, H410)[4].

  • Doffing: Remove the outer gloves inside the hood and discard them in the solid waste bag. Step away from the hood, remove the respirator and goggles, and finally remove the inner gloves. Wash hands thoroughly with soap and water[3].

References

  • Title: EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents. Source: google.com. URL:[1]

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Source: ACS Publications. URL:

  • Title: 4-Aminodiphenyl (4-Aminobiphenyl) - OSHA. Source: osha.gov. URL:[2]

  • Title: SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.com. URL:[3]

  • Title: Biphenyl - SAFETY DATA SHEET. Source: orgchemboulder.com. URL:[4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
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2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
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